Product packaging for DprE1-IN-9(Cat. No.:)

DprE1-IN-9

Cat. No.: B12385944
M. Wt: 434.5 g/mol
InChI Key: HUQTWGBRMNYWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DprE1-IN-9 is a useful research compound. Its molecular formula is C22H25F3N4O2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25F3N4O2 B12385944 DprE1-IN-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25F3N4O2

Molecular Weight

434.5 g/mol

IUPAC Name

6-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide

InChI

InChI=1S/C22H25F3N4O2/c1-12-13(2)28-18(14(3)27-12)10-29-6-7-31-20-17(21(30)26-11-22(23,24)25)8-16(9-19(20)29)15-4-5-15/h8-9,15H,4-7,10-11H2,1-3H3,(H,26,30)

InChI Key

HUQTWGBRMNYWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCOC3=C(C=C(C=C32)C4CC4)C(=O)NCC(F)(F)F)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DprE1 Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its essential role in the formation of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall, coupled with its absence in humans, makes it a highly attractive target for novel anti-tuberculosis drug development. This technical guide provides a comprehensive overview of the mechanism of action of covalent inhibitors targeting DprE1, with a focus on the benzothiazinone (BTZ) class of compounds. This document details the molecular interactions, kinetic parameters, and resistance mechanisms associated with these inhibitors, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

The DprE1 Enzyme and the Decaprenylphosphoryl-β-D-ribose (DPR) Pathway

The mycobacterial cell wall is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this wall is arabinan, a polymer of arabinose. The biosynthesis of arabinan is dependent on the precursor decaprenylphosphoryl-β-D-arabinose (DPA), which serves as the arabinose donor.[1]

The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step epimerization process catalyzed by the DprE1-DprE2 complex.[2][3][4][5][6]

  • Oxidation: DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the oxidation of the C2' hydroxyl group of DPR to produce the intermediate decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX).[2][7]

  • Reduction: The subsequent reduction of DPX to DPA is carried out by DprE2, an NADH-dependent reductase.[7]

Inhibition of DprE1 blocks the production of DPA, thereby halting arabinan synthesis and leading to cell lysis and bacterial death.[8][9] This vulnerability makes DprE1 a prime target for antitubercular agents.[10][11]

DPR to DPA Conversion Pathway

DPR_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX) DPR->DPX Oxidation DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA Reduction DprE1 DprE1 DprE1->DPX FADH2 FADH2 DprE1->FADH2 DprE2 DprE2 DprE2->DPA NAD NAD+ DprE2->NAD FAD FAD FAD->DprE1 NADH NADH NADH->DprE2

Caption: The two-step epimerization of DPR to DPA catalyzed by the DprE1-DprE2 complex.

Mechanism of Action of Covalent DprE1 Inhibitors

Covalent inhibitors of DprE1, such as the benzothiazinones (BTZs), act as suicide inhibitors.[2] Their mechanism involves a unique bioactivation step within the DprE1 active site, leading to the formation of a covalent adduct with a critical cysteine residue (Cys387 in M. tuberculosis H37Rv).[2][12]

The key steps are as follows:

  • Binding: The inhibitor, which contains a nitro group, binds to the active site of DprE1.[7]

  • Bioactivation: The FAD cofactor within DprE1 reduces the inhibitor's nitro group to a highly reactive nitroso intermediate.[2][7][12]

  • Covalent Adduct Formation: The electrophilic nitroso intermediate is then attacked by the nucleophilic thiol group of the Cys387 residue, forming an irreversible covalent semimercaptal adduct.[2][5]

This covalent modification permanently inactivates the DprE1 enzyme, leading to the potent bactericidal activity of these compounds.[2]

Inhibitory Action Workflow

Inhibition_Workflow cluster_DprE1 DprE1 Active Site cluster_Outcome Outcome Inhibitor Nitroaromatic Inhibitor (e.g., BTZ) Nitroso Nitroso Intermediate Inhibitor->Nitroso Reduction by FADH2 FADH2 FADH2 Cys387 Cys387 Adduct Covalent Adduct Cys387->Adduct Nitroso->Adduct Nucleophilic attack Inactivated Inactivated DprE1 Adduct->Inactivated CellDeath Bacterial Cell Death Inactivated->CellDeath

Caption: Covalent inhibition of DprE1 by a nitroaromatic compound.

Quantitative Data on DprE1 Inhibitors

The potency of DprE1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. Below is a summary of reported values for representative DprE1 inhibitors.

Inhibitor ClassCompoundDprE1 IC50M. tuberculosis H37Rv MICCytotoxicity (IC50)Reference
Benzothiazinones BTZ043Not explicitly stated2.3 nM11.5 µM (HepG2)[13]
Macozinone (PBTZ169)0.02 µM (implied)0.65 nM127 µM (HepG2)[13][14]
Thiadiazoles GSK small moleculeNot explicitly stated4 µM (MIC90)Not explicitly stated[13]
Pyrimidines Pyrimidine analogNot explicitly stated0.6–1.7 µMpIC50 4.3–4.5 (HepG2)[13]
Py2Not explicitly stated2.3–4.7 µM>100 µM (HepG2)[13]
Novel Heterocycles Compound B2Not explicitly statedNot explicitly stated31.55 µM (3T3 cells)[9]
Compound H3Not explicitly stated1.25 µM>50 µM (3T3 cells)[9]

Experimental Protocols

DprE1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified DprE1 enzyme.

Methodology (based on previously reported assays[14]):

  • Enzyme Preparation: Recombinant M. tuberculosis DprE1 is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer (e.g., phosphate-buffered saline) containing a known concentration of DprE1, the substrate DPR, and a final electron acceptor (e.g., menadione).

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of a reducing agent (e.g., dithiothreitol) to regenerate the FAD cofactor. The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Detection: The formation of the product, DPX, or the consumption of a reactant is monitored. This can be achieved through various methods, including spectrophotometry (measuring the reduction of a dye coupled to the reaction) or chromatography (LC-MS to directly quantify DPR and DPX).

  • Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response curve to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Compound Preparation: The test compound is serially diluted in the culture medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).

  • Growth Assessment: Bacterial growth is assessed visually or by measuring the optical density at 600 nm. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Mechanisms of Resistance

Resistance to covalent DprE1 inhibitors primarily arises from mutations in the dprE1 gene.[15] The most frequently observed resistance mechanism is the mutation of the Cys387 residue, which is essential for the covalent binding of the activated inhibitor.[16][17]

Substitutions of Cys387 with other amino acids, such as glycine (C387G), alanine (C387A), serine (C387S), asparagine (C387N), or threonine (C387T), prevent the formation of the covalent adduct, thereby conferring resistance to BTZs and other nitroaromatic inhibitors.[16] These mutations can, however, come at a fitness cost to the bacterium, sometimes resulting in a reduced growth rate due to decreased catalytic efficiency of the mutant DprE1 enzyme.[16]

Logical Flow of Resistance Development

Resistance_Flow DrugPressure Selective Pressure (Covalent DprE1 Inhibitor) Mutation Mutation in dprE1 gene DrugPressure->Mutation Cys387 Cys387 Substitution (e.g., C387S, C387G) Mutation->Cys387 NoAdduct Prevention of Covalent Adduct Formation Cys387->NoAdduct Resistance Phenotypic Resistance NoAdduct->Resistance

Caption: The primary mechanism of resistance to covalent DprE1 inhibitors.

Conclusion

DprE1 is a validated and highly vulnerable target in Mycobacterium tuberculosis. Covalent inhibitors, such as the benzothiazinones, exhibit potent bactericidal activity through a mechanism of suicide inhibition involving the covalent modification of the essential Cys387 residue. Understanding the molecular basis of this interaction, the associated quantitative parameters, and the mechanisms of resistance is crucial for the development of new and improved DprE1 inhibitors to combat the global threat of tuberculosis. The emergence of resistance through mutations in the target enzyme underscores the importance of continued research into novel inhibitors with different binding modes or the development of combination therapies to mitigate this challenge.

References

The Potent and Selective Inhibition of Mycobacterium tuberculosis DprE1 by DprE1-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising new drug targets in Mtb is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This essential enzyme is a key component of the mycobacterial cell wall synthesis machinery, specifically in the arabinogalactan biosynthesis pathway. DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinofuranosyl residues for the synthesis of arabinan polymers.[1][2][3] Inhibition of DprE1 disrupts the production of arabinogalactan and lipoarabinomannan, leading to compromised cell wall integrity and subsequent bacterial death.[4][5]

This technical guide focuses on DprE1-IN-1, a potent and orally active inhibitor of DprE1. DprE1-IN-1 belongs to a class of thiophene-benzenesulfonamide derivatives and has demonstrated significant promise as a potential therapeutic agent against both drug-susceptible and drug-resistant strains of Mtb.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for DprE1-IN-1, demonstrating its potent anti-tubercular activity and favorable safety profile.

Table 1: In Vitro Anti-tubercular Activity of DprE1-IN-1 [6]

StrainMIC (μg/mL)
M. tuberculosis H37Rv<0.1
Clinically Isolated Drug-Resistant Strains<0.1

Table 2: Cytotoxicity Profile of DprE1-IN-1 [6]

Cell LineIC50 (μg/mL)
HepG2 (Human Liver Carcinoma)62.89
J774.A1 (Mouse Macrophage)>60
Vero (Monkey Kidney Epithelial)58.18

Table 3: In Vivo Efficacy of DprE1-IN-1 in a Mouse Model of Tuberculosis [6]

Treatment GroupDosageBacterial Burden Reduction (log10 CFU in lungs)
DprE1-IN-1100 mg/kg0.54

Signaling Pathway and Mechanism of Action

DprE1 is a flavoenzyme that catalyzes the oxidation of DPR to decaprenylphosphoryl-2ʹ-keto-β-D-ribofuranose (DPX), the first step in the two-step epimerization of DPR to DPA. DprE1-IN-1 acts as a non-covalent inhibitor of this enzymatic activity.

DprE1_Pathway cluster_CellWall Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2ʹ-keto- β-D-ribofuranose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl- β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_9 DprE1-IN-1 DprE1_IN_9->DprE1 Inhibition

Fig. 1: DprE1-IN-1 inhibits the DprE1-mediated step in arabinan biosynthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is a widely used method for determining the MIC of compounds against M. tuberculosis.[1][2][3]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • M. tuberculosis H37Rv culture

  • DprE1-IN-1 stock solution (in DMSO)

  • Resazurin solution (0.02% in sterile water)

  • Sterile water

Procedure:

  • Prepare serial two-fold dilutions of DprE1-IN-1 in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. Include a drug-free control well (bacteria only) and a sterility control well (broth only).

  • To prevent evaporation, add 200 µL of sterile water to the perimeter wells of the plate.

  • Seal the plates in a plastic bag and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates overnight.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

REMA_Workflow start Start prep_plate Prepare serial dilutions of DprE1-IN-1 in 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare M. tuberculosis inoculum prep_inoculum->inoculate incubate1 Incubate plate at 37°C for 7 days inoculate->incubate1 add_resazurin Add resazurin solution to each well incubate1->add_resazurin incubate2 Re-incubate overnight add_resazurin->incubate2 read_mic Visually determine MIC (Blue = No Growth, Pink = Growth) incubate2->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination using the REMA method.
Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of chemical compounds.[7][8]

Materials:

  • HepG2, J774.A1, or Vero cells

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DprE1-IN-1 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • The next day, remove the medium and add fresh medium containing serial dilutions of DprE1-IN-1. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate and incubate overnight start->seed_cells add_compound Add serial dilutions of DprE1-IN-1 seed_cells->add_compound incubate_compound Incubate for 48 hours add_compound->incubate_compound add_mtt Add MTT solution and incubate for 4 hours incubate_compound->add_mtt solubilize Remove medium and add solubilization solution add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Fig. 3: Workflow for the MTT cytotoxicity assay.
DprE1 Enzymatic Assay

This is a general protocol for a coupled-enzyme assay to measure the activity of DprE1. Specific substrate concentrations and other parameters may need to be optimized.[9][10][11]

Materials:

  • Purified recombinant Mtb DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • FAD (flavin adenine dinucleotide)

  • DprE2 enzyme (for a coupled assay)

  • NADH or NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.05% Tween 20)

  • DprE1-IN-1 stock solution (in DMSO)

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing DprE1, FAD, DprE2, and NADH.

  • Add serial dilutions of DprE1-IN-1 to the wells of the 96-well plate. Include a no-inhibitor control.

  • Pre-incubate the enzyme with the inhibitor for a defined period at room temperature.

  • Initiate the reaction by adding the DPR substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the IC50 value of DprE1-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

DprE1-IN-1 is a potent inhibitor of M. tuberculosis DprE1 with excellent in vitro activity against both drug-susceptible and drug-resistant strains. Its favorable cytotoxicity profile and in vivo efficacy make it a promising lead compound for the development of new anti-tuberculosis therapies. The experimental protocols provided in this guide offer a framework for the further characterization and evaluation of DprE1-IN-1 and other novel DprE1 inhibitors.

References

Determining the Binding Mechanism of DprE1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Its absence in mammals makes it an attractive and validated target for the development of novel anti-tubercular agents. Inhibitors of DprE1 can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent. Distinguishing between these binding modalities is crucial for understanding the inhibitor's structure-activity relationship (SAR), optimizing its pharmacokinetic and pharmacodynamic properties, and predicting potential off-target effects.

This technical guide provides an in-depth overview of the experimental approaches and data analysis techniques used to characterize the binding mechanism of DprE1 inhibitors. While the specific inhibitor "DprE1-IN-9" is not extensively documented in publicly available literature, the principles and protocols outlined herein can be applied to any novel DprE1 inhibitor to elucidate its covalent or non-covalent nature.

Differentiating Covalent and Non-Covalent Inhibition: Key Characteristics

The fundamental difference between covalent and non-covalent inhibitors lies in the nature of the bond formed with the target enzyme. Non-covalent inhibitors bind through reversible interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. In contrast, covalent inhibitors form a stable, irreversible chemical bond with a specific amino acid residue within the enzyme's active site. For DprE1, this typically involves the formation of an adduct with a cysteine residue (Cys387 in Mycobacterium tuberculosis)[1][2][3].

CharacteristicCovalent InhibitorNon-Covalent Inhibitor
Binding Irreversible, forms a stable chemical bondReversible, based on intermolecular forces
Kinetics Time-dependent inhibitionRapid and reversible inhibition
Washout Experiments Activity is not restored after dialysis/dilutionActivity is restored after dialysis/dilution
Mass Spectrometry Increase in protein mass corresponding to inhibitor massNo change in protein mass
X-ray Crystallography Electron density for the covalent adduct is observedElectron density shows non-covalent interactions

Experimental Protocols for Determining Binding Mechanism

A multi-pronged approach employing biochemical, biophysical, and structural biology techniques is essential for definitively classifying a DprE1 inhibitor.

Enzyme Inhibition Assays

Protocol: Time-Dependent Inhibition Assay

  • Objective: To assess whether the inhibitory potency (IC50) of the compound increases with pre-incubation time with the enzyme, a hallmark of covalent inhibition.

  • Materials: Purified DprE1 enzyme, inhibitor stock solution, substrate (e.g., decaprenylphosphoryl-β-D-ribose), and a suitable assay buffer.

  • Procedure:

    • Prepare a series of dilutions of the inhibitor.

    • Pre-incubate the DprE1 enzyme with each inhibitor concentration for varying periods (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a suitable detection method (e.g., spectrophotometry).

    • Calculate the IC50 value for each pre-incubation time point.

  • Data Analysis: A significant decrease in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition, characteristic of a covalent inhibitor.

Protocol: Jump-Dilution Assay

  • Objective: To determine if the enzyme-inhibitor complex is reversible upon dilution.

  • Materials: Purified DprE1 enzyme, inhibitor stock solution, substrate, and assay buffer.

  • Procedure:

    • Incubate the DprE1 enzyme with a high concentration of the inhibitor (e.g., 10x IC50) to allow for complex formation.

    • After a set incubation time, rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.

    • Monitor the recovery of enzyme activity over time.

  • Data Analysis: For a non-covalent inhibitor, a rapid recovery of enzyme activity is expected upon dilution. For a covalent inhibitor, the recovery of activity will be slow or negligible.

Biophysical Techniques

Protocol: Intact Protein Mass Spectrometry

  • Objective: To directly observe the formation of a covalent adduct between the DprE1 enzyme and the inhibitor.

  • Materials: Purified DprE1 enzyme, inhibitor stock solution, and a mass spectrometer (e.g., ESI-Q-TOF).

  • Procedure:

    • Incubate the DprE1 enzyme with the inhibitor.

    • Remove excess, unbound inhibitor using a desalting column.

    • Analyze the intact protein by mass spectrometry.

    • As a control, analyze the untreated DprE1 enzyme.

  • Data Analysis: A mass shift in the treated enzyme corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Structural Biology

Protocol: X-ray Crystallography

  • Objective: To visualize the binding mode of the inhibitor in the active site of DprE1 at atomic resolution.

  • Materials: Purified and crystallizable DprE1 enzyme, inhibitor.

  • Procedure:

    • Co-crystallize the DprE1 enzyme with the inhibitor or soak the inhibitor into pre-formed apo-enzyme crystals.

    • Collect X-ray diffraction data.

    • Solve and refine the crystal structure.

  • Data Analysis: The resulting electron density map will reveal the precise interactions between the inhibitor and the enzyme. For a covalent inhibitor, a continuous electron density between the inhibitor and a specific amino acid residue (e.g., Cys387) will be observed[1]. For a non-covalent inhibitor, the density will show close contacts and intermolecular interactions without a direct linkage.

Data Presentation and Interpretation

Quantitative data from various experiments should be systematically tabulated to facilitate comparison and interpretation.

Table 1: Representative Data for a Covalent DprE1 Inhibitor (e.g., Benzothiazinone derivative)

AssayParameterValueInterpretation
Time-Dependent Inhibition IC50 (0 min pre-incubation)500 nMInitial potency
IC50 (60 min pre-incubation)50 nM10-fold increase in potency, indicates time-dependency
Jump-Dilution % Activity Recovery< 5%Irreversible binding
Mass Spectrometry Mass Shift (Da)+ 450 DaCorresponds to the molecular weight of the inhibitor, confirming covalent adduct
X-ray Crystallography Binding ModeCovalent bond to Cys387Direct structural evidence of covalent modification

Table 2: Representative Data for a Non-Covalent DprE1 Inhibitor

AssayParameterValueInterpretation
Time-Dependent Inhibition IC50 (0 min pre-incubation)100 nMPotent inhibitor
IC50 (60 min pre-incubation)95 nMNo significant change, indicates time-independent inhibition
Jump-Dilution % Activity Recovery> 90%Reversible binding
Mass Spectrometry Mass Shift (Da)0 DaNo covalent adduct formed
X-ray Crystallography Binding ModeHydrogen bonds and hydrophobic interactions with active site residuesNon-covalent binding confirmed structurally

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflow for inhibitor characterization and the DprE1 signaling pathway.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action Studies cluster_Biophysical_Validation Biophysical Validation cluster_Structural_Elucidation Structural Elucidation cluster_Conclusion Conclusion Enzyme Inhibition Assay Enzyme Inhibition Assay Time-Dependent Inhibition Time-Dependent Inhibition Enzyme Inhibition Assay->Time-Dependent Inhibition Jump-Dilution Assay Jump-Dilution Assay Time-Dependent Inhibition->Jump-Dilution Assay Mass Spectrometry Mass Spectrometry Jump-Dilution Assay->Mass Spectrometry X-ray Crystallography X-ray Crystallography Mass Spectrometry->X-ray Crystallography Covalent Covalent X-ray Crystallography->Covalent Non-Covalent Non-Covalent X-ray Crystallography->Non-Covalent

Caption: Workflow for characterizing DprE1 inhibitors.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-β-D-2'-keto-ribose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX DprE2->DPA Inhibitor DprE1 Inhibitor Inhibitor->DprE1

Caption: The DprE1-catalyzed step in mycobacterial cell wall synthesis.

Conclusion

A systematic and integrated approach is paramount to accurately determine whether a DprE1 inhibitor acts via a covalent or non-covalent mechanism. By combining enzyme kinetics, biophysical measurements, and high-resolution structural studies, researchers can gain a comprehensive understanding of the inhibitor's mode of action. This knowledge is fundamental for the rational design and development of more effective and safer drugs to combat tuberculosis. The methodologies described in this guide provide a robust framework for the thorough characterization of any novel DprE1 inhibitor.

References

The Binding Site of Covalent Inhibitors on the DprE1 Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of covalent inhibitors, exemplified by the benzothiazinone (BTZ) class, on the Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. DprE1 is a critical enzyme in the decaprenyl-phosphate-arabinose (DPA) pathway, essential for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. Its inhibition leads to bacterial cell death, making it a prime target for novel anti-tuberculosis therapeutics.

While this guide centers on the well-characterized BTZ class of inhibitors, including BTZ043 and PBTZ169, due to the limited public availability of specific data for DprE1-IN-9, the principles of covalent binding and the methodologies described herein are broadly applicable to other covalent inhibitors targeting the same active site.

The DprE1 Enzyme and its Role in the DPA Pathway

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). This two-step process involves the DprE1-mediated oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by DprE2 to DPA. DPA serves as the sole donor of arabinofuranosyl residues for the biosynthesis of the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the mycobacterial cell wall.

DPA_Pathway Decaprenyl-Phosphate-Arabinose (DPA) Biosynthesis Pathway PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPPR Decaprenylphosphoryl-5-phosphoribose (DPPR) PRPP->DPPR UbiA (Rv3806c) DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPPR->DPR Rv3807c DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Rv3790) (FAD-dependent oxidation) DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 (Rv3791) (NADPH-dependent reduction) Arabinan Arabinan Synthesis DPA->Arabinan

Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA.

Mechanism of Covalent Inhibition

Covalent inhibitors of DprE1, such as the benzothiazinones, act as suicide substrates. These compounds typically possess a nitro group that is reduced to a reactive nitroso intermediate by the reduced flavin adenine dinucleotide (FADH₂) cofactor of DprE1. This reactive species then forms a covalent bond with the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis DprE1) within the enzyme's active site, leading to irreversible inhibition.

Inhibition_Mechanism Mechanism of Covalent Inhibition of DprE1 by Benzothiazinones DprE1_FAD DprE1-FAD DprE1_FADH2 DprE1-FADH2 DprE1_FAD->DprE1_FADH2 DPR oxidation DPR DPR DprE1_FADH2->DprE1_FAD Reduction of BTZ BTZ_nitro Benzothiazinone (Nitro form) BTZ_nitroso Benzothiazinone (Nitroso intermediate) BTZ_nitro->BTZ_nitroso by DprE1-FADH2 Covalent_Adduct DprE1-Cys387-S-BTZ Adduct (Inactive Enzyme) BTZ_nitroso->Covalent_Adduct Cys387 DprE1 Cys387-SH Cys387->Covalent_Adduct Nucleophilic attack

Caption: Covalent modification of DprE1 by a benzothiazinone inhibitor.

Quantitative Analysis of DprE1 Inhibition

The potency of DprE1 inhibitors is quantified through various parameters, including the minimum inhibitory concentration (MIC) against whole mycobacterial cells and in vitro enzymatic inhibition constants such as IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ. Below is a summary of publicly available data for representative covalent DprE1 inhibitors.

InhibitorTarget OrganismMIC (µM)DprE1 IC₅₀ (µM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Reference
BTZ043 M. tuberculosis H37Rv0.0023~4.5 (M. smegmatis)Not reported[1][2]
PBTZ169 M. tuberculosis H37Rv<0.0004Not reportedNot reported[3][4][5]
CT325 M. smegmatisNot reportedDose-dependent inhibitionNot reported[6]

Note: Quantitative data for DprE1 inhibitors can vary depending on the specific assay conditions and the species of Mycobacterium from which the enzyme is derived.

Experimental Protocols

DprE1 Protein Expression and Purification

A significant challenge in studying DprE1 is obtaining sufficient quantities of soluble, active protein. Co-expression with molecular chaperones has proven effective.

Protocol:

  • Constructs: The gene encoding M. tuberculosis DprE1 (Rv3790) is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., N-terminal His₆-tag). A second vector containing genes for chaperones, such as GroESL from E. coli or Cpn60.2 from M. tuberculosis, is co-transformed.

  • Expression: E. coli (e.g., BL21(DE3) strain) harboring both plasmids is grown in a rich medium like LB broth at 37°C to an OD₆₀₀ of 0.4-0.6. The temperature is then reduced to 16-18°C, and protein expression is induced with IPTG (e.g., 0.5 mM) overnight.

  • Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 5% glycerol, 5 mM β-mercaptoethanol, and a mild detergent like 0.1% Triton X-100). Lysis is performed by sonication on ice.

  • Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 10 mM) to remove non-specifically bound proteins. DprE1 is eluted with a higher concentration of imidazole (e.g., 150-250 mM).

  • Further Purification: The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and remaining impurities. The purified protein should be yellow, indicating the presence of the FAD cofactor.

Protein_Purification_Workflow DprE1 Expression and Purification Workflow Transformation Co-transformation of E. coli with DprE1 and chaperone plasmids Growth Cell Growth (37°C) Transformation->Growth Induction Induction with IPTG (16°C) Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Lysis by Sonication Harvest->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Affinity_Chrom Ni-NTA Affinity Chromatography Clarification->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Purified_Protein Purified DprE1 SEC->Purified_Protein

Caption: A typical workflow for the expression and purification of DprE1.

DprE1 Enzyme Activity Assay (Fluorescence-based)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate, using a coupled reaction with horseradish peroxidase (HRP) and a fluorescent probe like Amplex Red or resazurin.

Protocol:

  • Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM glycylglycine pH 8.0, 200 mM potassium glutamate), purified DprE1 (final concentration in the nM to low µM range), FAD (e.g., 1 µM), HRP (e.g., 0.2 µM), and the fluorescent probe (e.g., 50 µM Amplex Red).

  • Inhibitor Incubation: For inhibition studies, add the test compound (dissolved in DMSO, with the final DMSO concentration kept low, e.g., <1%) to the reaction mixture and incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).

  • Reaction Initiation: Initiate the reaction by adding the DprE1 substrate. A soluble analog of the natural substrate, such as farnesyl-phosphoryl-β-D-ribofuranose (FPR), is often used (e.g., at a concentration near its Kₘ).

  • Detection: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resorufin, the product of Amplex Red and resazurin).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. For covalent inhibitors, progress curve analysis can be used to determine kᵢₙₐ꜀ₜ and Kᵢ.

X-ray Crystallography of DprE1-Inhibitor Complexes

Structural elucidation of DprE1 in complex with inhibitors is crucial for understanding the binding mode and for structure-based drug design.

Protocol:

  • Protein Preparation: Highly pure and concentrated DprE1 is required. For covalent inhibitors, the DprE1-inhibitor adduct is often pre-formed by incubating the purified enzyme with the inhibitor and a substrate analog (like FPR) to facilitate the reduction of the FAD cofactor and subsequent covalent bond formation. The formation of the adduct can be confirmed by mass spectrometry.

  • Crystallization: The DprE1-inhibitor complex is subjected to high-throughput crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion. A range of commercially available or custom-made screens are tested.

  • Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved using molecular replacement, using a previously determined DprE1 structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined.

Site-Directed Mutagenesis of Cys387

To confirm the role of Cys387 in the mechanism of covalent inhibition, this residue can be mutated to other amino acids (e.g., serine, glycine, or alanine).

Protocol:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation in the codon for Cys387. The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire DprE1 expression plasmid using the mutagenic primers. The PCR cycling parameters should be optimized for the specific plasmid and primers.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

  • Transformation: The DpnI-treated PCR product is transformed into competent E. coli cells.

  • Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein can then be expressed, purified, and tested for its activity and sensitivity to covalent inhibitors.

Conclusion

The covalent binding of inhibitors to the Cys387 residue in the active site of DprE1 represents a highly effective mechanism for inactivating this essential enzyme in Mycobacterium tuberculosis. The detailed experimental protocols provided in this guide offer a framework for the characterization of existing and novel DprE1 inhibitors. A thorough understanding of the binding site interactions, kinetics of inhibition, and structural basis of binding is paramount for the rational design of new and more potent anti-tuberculosis drugs targeting this vulnerable pathway.

References

The Lynchpin of Mycobacterial Survival: A Technical Guide to the DprE1 Enzyme and its Role in Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the essential mycobacterial enzyme, DprE1, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, inhibition, and the methodologies used for its study.

The global threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery of novel drug targets. One of the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-oxidase, or DprE1, an essential enzyme in Mycobacterium tuberculosis (Mtb). This technical guide offers an in-depth exploration of DprE1's critical role in the biosynthesis of the mycobacterial cell wall, its mechanism of action, and its validation as a highly vulnerable target for antitubercular agents.

The Crucial Role of DprE1 in Arabinan Biosynthesis

The mycobacterial cell wall is a complex and unique structure, indispensable for the bacterium's survival, pathogenesis, and resistance to many antibiotics. A key component of this wall is arabinogalactan (AG), a branched polysaccharide that is covalently linked to peptidoglycan and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Lipoarabinomannan (LAM), another critical lipopolysaccharide, also contains a large arabinan domain. The biosynthesis of both AG and LAM is absolutely dependent on the availability of the arabinose donor, decaprenylphosphoryl-D-arabinofuranose (DPA).

DprE1, in concert with its partner enzyme DprE2 (decaprenylphosphoryl-D-2-keto erythro pentose reductase), is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA.[1][2][3] This two-step process is a critical bottleneck in the arabinan biosynthesis pathway.[4][5] DprE1, a flavoenzyme containing a flavin adenine dinucleotide (FAD) cofactor, catalyzes the first step: the oxidation of DPR to the intermediate decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX).[1][6][7] DprE2 then reduces DPX to DPA.[3][8] The essentiality of this pathway is underscored by the fact that genetic disruption of dprE1 is lethal to Mtb.[6]

The periplasmic localization of DprE1 makes it a particularly attractive drug target, as inhibitors do not need to cross the cytoplasmic membrane to reach their site of action.[7][9][10]

The DprE1 Catalytic Cycle and Inhibition

The catalytic mechanism of DprE1 involves the FAD-dependent oxidation of the 2'-hydroxyl group of DPR to a ketone.[6][11] The reduced FADH₂ cofactor is then reoxidized, potentially by menaquinone, to complete the catalytic cycle.[8][11]

The vulnerability of DprE1 has been exploited by several classes of potent inhibitors, which can be broadly categorized as covalent and non-covalent.

Covalent Inhibitors

The most prominent class of covalent inhibitors are the benzothiazinones (BTZs), such as BTZ043 and its derivative PBTZ169 (macozinone), and dinitrobenzamides (DNBs).[1][6] These compounds are pro-drugs that are activated by DprE1 itself.[9][11] The nitro group of the inhibitor is reduced by the FADH₂ cofactor within the active site to a reactive nitroso species.[9][12] This nitroso derivative then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387 in Mtb DprE1), leading to irreversible inactivation of the enzyme.[11][13][14]

Non-covalent Inhibitors

A growing number of non-covalent inhibitors of DprE1 have also been discovered. These compounds, which include various heterocyclic scaffolds, bind reversibly to the active site and act as competitive inhibitors.[1] The development of non-covalent inhibitors is a key strategy to overcome potential resistance mechanisms associated with mutations in the Cys387 residue.[15]

Quantitative Analysis of DprE1 Inhibition

The efficacy of various compounds against DprE1 and whole mycobacterial cells has been extensively quantified. The following tables summarize key inhibitory data for representative DprE1 inhibitors.

Inhibitor ClassCompoundTargetIC₅₀ (nM)MIC (ng/mL) against MtbReference
BenzothiazinoneBTZ043DprE1-1[16]
BenzothiazinonePBTZ169DprE1-0.5[1]
DinitrobenzamideDNB1DprE1--[16]
4-AzaindoleTBA-7371DprE1--[17]
QuinoxalineOPC-167832DprE1--[17]

Table 1: In vitro and whole-cell activity of prominent DprE1 inhibitors.

DprE1 MutantCovalent Inhibitor (PBTZ169) % InhibitionNon-covalent Inhibitor (Ty38c) % Inhibition
Wild-Type~95%~95%
C387S~50%~95%
C387G~20%~95%
C387A~40%~95%
C387T~10%~95%
C387N~10%~95%

Table 2: Effect of Cys387 mutations on the efficacy of covalent and non-covalent DprE1 inhibitors.[15] Data is approximated from graphical representations in the cited literature.

Experimental Protocols for Studying DprE1

The characterization of DprE1 and its inhibitors relies on a variety of biochemical and biophysical assays. Detailed methodologies for key experiments are provided below.

DprE1 Enzymatic Activity Assay (Fluorescence-based)

This continuous-wave assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of a substrate analog in the presence of a suitable electron acceptor.

Materials:

  • Purified recombinant DprE1 enzyme

  • FAD (Flavin Adenine Dinucleotide)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or other suitable peroxidase substrate)

  • Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Geranylgeranylphosphoryl-β-D-ribose (GGPR) (substrate analogs)[15][18]

  • Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35[15]

  • Black 96-well or 384-well plates[15][18]

  • Fluorescence plate reader

Protocol:

  • Prepare a reaction mixture containing the DprE1 enzyme (e.g., 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM) in the assay buffer.[15]

  • For inhibitor studies, add the desired concentration of the inhibitor (typically dissolved in DMSO) to the reaction mixture and incubate for a defined period.

  • Initiate the reaction by adding the substrate analog (FPR or GGPR) at various concentrations (e.g., 0-0.8 µM).[15]

  • Immediately measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time at a constant temperature (e.g., 37°C).

  • The rate of reaction is determined from the linear phase of the fluorescence increase.

  • For inhibitor studies, calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DprE1-DprE2 Coupled Assay (TLC-based)

This assay directly monitors the epimerization of radiolabeled DPR to DPA.

Materials:

  • Purified recombinant DprE1 and DprE2 enzymes

  • ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)

  • Reaction buffer

  • Thin-layer chromatography (TLC) plates (e.g., silica gel)

  • TLC developing solvent system (e.g., chloroform:methanol:ammonium hydroxide:water)[18]

  • Phosphorimager or autoradiography film

Protocol:

  • Set up a reaction mixture containing purified DprE1 and DprE2, and ¹⁴C-DPR in the reaction buffer.[19]

  • For inhibitor studies, pre-incubate the enzymes with the inhibitor before adding the substrate.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform:methanol).[18]

  • Separate the lipid phase, dry it, and resuspend it in a small volume of solvent.

  • Spot the resuspended sample onto a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Visualize the radiolabeled DPR and DPA spots using a phosphorimager or by exposing the TLC plate to X-ray film.

  • Quantify the conversion of DPR to DPA by measuring the intensity of the respective spots.

Visualizing the DprE1 Pathway and Experimental Workflows

To further elucidate the complex processes involving DprE1, the following diagrams have been generated using the Graphviz DOT language.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Biosynthesis cluster_inhibition Inhibition Mechanism DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose) DPR->DPX DprE1 (Oxidation) DprE1_inactive Inactive DprE1 (Covalent Adduct) DPA DPA (Decaprenylphosphoryl-D-arabinofuranose) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis (Arabinogalactan & LAM) DPA->Arabinan Inhibitor Covalent Inhibitor (e.g., BTZ) Inhibitor->DprE1_inactive Covalent Modification of Cys387

Caption: The DprE1/DprE2 pathway for DPA biosynthesis and its inhibition.

Experimental_Workflow cluster_fluorescence Fluorescence-based DprE1 Activity Assay cluster_tlc TLC-based DprE1/DprE2 Coupled Assay Start_F Prepare Reaction Mix: DprE1, FAD, HRP, Amplex Red Add_Inhibitor_F Add Inhibitor (for IC₅₀) Start_F->Add_Inhibitor_F Add_Substrate_F Initiate with Substrate (FPR/GGPR) Start_F->Add_Substrate_F No Inhibitor Add_Inhibitor_F->Add_Substrate_F Measure_F Measure Fluorescence Increase Add_Substrate_F->Measure_F Analyze_F Calculate Reaction Rate / IC₅₀ Measure_F->Analyze_F Start_TLC Prepare Reaction Mix: DprE1, DprE2, ¹⁴C-DPR Incubate_TLC Incubate at 37°C Start_TLC->Incubate_TLC Extract_TLC Lipid Extraction Incubate_TLC->Extract_TLC Spot_TLC Spot on TLC Plate Extract_TLC->Spot_TLC Develop_TLC Develop Chromatogram Spot_TLC->Develop_TLC Visualize_TLC Visualize and Quantify (Phosphorimager) Develop_TLC->Visualize_TLC

Caption: Workflow for key DprE1 enzymatic assays.

Conclusion and Future Directions

DprE1 has been unequivocally validated as a critical and highly druggable target in Mycobacterium tuberculosis. Its essential role in cell wall biosynthesis, coupled with its accessible periplasmic location, makes it an ideal candidate for the development of novel antitubercular therapies. The success of several DprE1 inhibitors in preclinical and clinical development highlights the immense potential of targeting this enzyme.[17]

Future research will likely focus on the discovery of new chemical scaffolds for both covalent and non-covalent inhibitors to expand the therapeutic arsenal and mitigate the risk of resistance. A deeper understanding of the structure and function of the DprE1-DprE2 complex will be crucial for the rational design of next-generation inhibitors.[9][20] The continued application of the robust experimental methodologies outlined in this guide will be paramount to advancing these drug discovery efforts and ultimately combating the global tuberculosis epidemic.

References

DprE1-IN-9: A Technical Guide to its Antimycobacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity of the novel DprE1 inhibitor, DprE1-IN-9 (also known as compound B18), against various mycobacterial species. This document details the quantitative inhibitory data, the experimental protocols used for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent, reversible inhibitor of decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1] DprE1 is responsible for a key step in the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the cell wall in Mycobacterium tuberculosis and other mycobacteria. By inhibiting DprE1, this compound disrupts the formation of the bacterial cell wall, leading to cell death.[1] This targeted mechanism of action makes it a promising candidate for the development of new anti-tuberculosis therapies, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1]

Quantitative Spectrum of Activity

The antimycobacterial activity of this compound has been evaluated against a range of pathogenic and non-pathogenic mycobacteria. The Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the compound that inhibits 90% of bacterial growth, are summarized in the table below.

Mycobacterial StrainResistance ProfileMIC (µg/mL)
Mycobacterium tuberculosis H37RaNon-pathogenic0.18
Mycobacterium tuberculosis H37RvDrug-susceptible0.12
Mycobacterium tuberculosisMultidrug-resistant (MDR)0.24
Mycobacterium tuberculosisExtensively drug-resistant (XDR)0.24
Mycobacterium bovis BCG->50
Mycobacterium avium->50

Data sourced from Microbiology Spectrum, 2023.[1]

Experimental Protocols

The following protocols were utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains.

MIC Determination for M. tuberculosis H37Ra (Microplate Alamar Blue Assay)

This method provides a colorimetric determination of mycobacterial viability.

  • Compound Preparation: this compound is serially diluted two-fold in a 96-well clear-bottom microplate.

  • Inoculum Preparation: A culture of M. tuberculosis H37Ra is grown to mid-log phase.

  • Inoculation: The bacterial culture is added to each well of the pre-prepared microplate.

  • Incubation: The plates are incubated under appropriate conditions for mycobacterial growth.

  • Alamar Blue Addition: After the incubation period, Alamar Blue solution is added to each well.

  • Second Incubation: The plates are incubated overnight.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of this compound that prevents this color change, indicating at least 90% inhibition of growth.[1]

MIC Determination for M. tuberculosis Clinical Isolates (MDR/XDR) (Microdilution Plate Assay)

This method is a standard for determining the MIC of antimicrobial agents.

  • Compound Dilution: this compound is serially diluted in a 96-well microplate to achieve a final concentration range of 0.0156 to 64 µg/mL.[1]

  • Inoculum Preparation: Cultures of the clinical isolates of M. tuberculosis are prepared.

  • Inoculation: The bacterial suspensions are added to the wells of the microplate. A positive control (bacterial suspension only) is included.

  • Incubation: The microplates are incubated under standard conditions for the growth of M. tuberculosis.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the bacteria.[1]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key biological pathway targeted by this compound and a generalized experimental workflow for its evaluation.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1_IN_9 This compound DprE1_IN_9->DprE1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay Compound_Prep This compound Serial Dilution Inoculation Inoculation of Microplate Compound_Prep->Inoculation Culture_Prep Mycobacterial Culture Growth (e.g., M. tuberculosis H37Rv) Culture_Prep->Inoculation Incubation Incubation Inoculation->Incubation Detection Addition of Viability Indicator (e.g., Alamar Blue) Incubation->Detection Reading Read Results (Colorimetric/Visual) Detection->Reading MIC_Determination MIC Value Determination Reading->MIC_Determination Data Analysis

References

A Technical Guide to the Preliminary In-Vitro Efficacy of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in-vitro efficacy of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors, a promising class of anti-tuberculosis agents. While this guide focuses on the broader class of DprE1 inhibitors, it is important to note that a literature search for the specific compound "DprE1-IN-9" did not yield any publicly available data.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of essential components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan.[1][2][3] Its essential role in Mycobacterium tuberculosis survival, coupled with its absence in humans, makes it a prime target for the development of novel anti-tuberculosis drugs.[4][5][6] Inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to cell lysis and death.[3][5][7]

Core Mechanism of DprE1 Inhibition

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan.[1][5] DprE1 is a flavoenzyme that oxidizes DPR to the intermediate decaprenylphosphoryl-2-keto-D-ribose (DPX), which is subsequently reduced by DprE2 to DPA.[1] DprE1 inhibitors block this crucial step, thereby halting cell wall synthesis.[5][8]

These inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[1][2] Covalent inhibitors, such as the well-studied benzothiazinones (BTZs), often contain a nitro group that is reduced by the FADH2 cofactor of DprE1 to a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[1] Non-covalent inhibitors bind reversibly to the active site, competing with the natural substrate.[3]

In-Vitro Efficacy of Prominent DprE1 Inhibitors

Numerous DprE1 inhibitors have been identified and characterized. The following table summarizes the in-vitro efficacy of several lead compounds against M. tuberculosis H37Rv and their cytotoxicity against various cell lines.

CompoundClassMIC against Mtb H37Rv (nM)IC50 against HepG2 (µM)Reference
BTZ-043 Covalent (Benzothiazinone)2.311.5[6]
Macozinone (PBTZ-169) Covalent (Benzothiazinone)0.65127[6]
OPC-167832 Non-covalent0.5>100[6]
TBA-7371 Non-covalent--[7]
Compound H3 Covalent1250-[8]

Note: Data for TBA-7371's specific MIC and IC50 values were not available in the provided search results, though it is noted to be in clinical trials.[7][9]

Experimental Protocols

The in-vitro efficacy of DprE1 inhibitors is typically assessed through a series of standardized assays:

1. Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The microplate Alamar Blue assay (MABA) is a commonly used method.

  • Protocol:

    • Two-fold serial dilutions of the test compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

2. DprE1 Enzymatic Assay: This assay directly measures the inhibition of the DprE1 enzyme. A common method involves monitoring the consumption of a substrate or the formation of a product.

  • Protocol:

    • Recombinant DprE1 enzyme is purified.

    • The enzyme is incubated with the test compound at various concentrations.

    • The substrate, decaprenylphosphoryl-β-D-ribose (DPR), and the cofactor FAD are added to initiate the reaction.

    • The reaction progress can be monitored by various means, such as measuring the decrease in absorbance of a coupled redox indicator like 2,6-dichlorophenolindophenol (DCPIP).[10]

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

3. Cytotoxicity Assay: This assay evaluates the toxicity of the compound against mammalian cell lines to determine its therapeutic index. The MTT or MTS assay is frequently employed.

  • Protocol:

    • A human cell line, such as HepG2 (liver carcinoma), is seeded in a 96-well plate and incubated to allow for cell attachment.

    • The cells are then treated with serial dilutions of the test compound and incubated for 48-72 hours.

    • MTT or MTS reagent is added to each well. Viable cells will reduce the reagent to a colored formazan product.

    • The absorbance is measured using a plate reader, and the CC50 (the concentration that reduces cell viability by 50%) is determined.

4. Target Engagement Assay: To confirm that the compound's antimycobacterial activity is due to DprE1 inhibition, a target engagement assay can be performed using a Mycobacterium smegmatis strain that overexpresses the M. tuberculosis DprE1.

  • Protocol:

    • The MIC of the compound is determined against both the wild-type M. smegmatis and the DprE1-overexpressing strain.[8][11]

    • A significant shift (typically 8-fold or higher) in the MIC for the overexpressing strain compared to the wild-type is indicative of on-target activity.[8][11]

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-D-ribose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitors DprE1 Inhibitors Inhibitors->DprE1 Experimental_Workflow cluster_invitro In-Vitro Efficacy Assessment MIC MIC Assay (M. tuberculosis H37Rv) TargetEngagement Target Engagement Assay (DprE1 Overexpression) MIC->TargetEngagement Lead Lead Candidate MIC->Lead EnzymeAssay DprE1 Enzymatic Assay (IC50 Determination) EnzymeAssay->Lead Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Cytotoxicity->Lead TargetEngagement->Lead Start Test Compound Start->MIC Start->EnzymeAssay Start->Cytotoxicity

References

Methodological & Application

Application Notes and Protocols for DprE1-IN-9 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of novel anti-tuberculosis drugs.[1][2][3][4] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[1][5][6] Inhibition of DprE1 disrupts the formation of these crucial polysaccharides, leading to cell lysis and bacterial death.[2][7] DprE1 inhibitors are broadly classified as either covalent or non-covalent inhibitors.[1] Covalent inhibitors, such as the well-characterized benzothiazinones (BTZs), typically contain a nitro group that is reduced by the FADH₂ cofactor of DprE1, forming a reactive nitroso species that covalently binds to a cysteine residue (Cys387) in the active site.[1][6]

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds, such as DprE1-IN-9, against DprE1. The described methodology is based on a widely used fluorescence-based assay that monitors the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate.

Signaling Pathway of DprE1 in Mycobacterial Cell Wall Synthesis

The DprE1/DprE2 enzyme complex is a key player in the arabinan biosynthesis pathway. The process begins with decaprenylphosphoryl-β-D-ribose (DPR), which is oxidized by DprE1, a flavoenzyme that uses flavin adenine dinucleotide (FAD) as a cofactor. This oxidation yields the intermediate decaprenylphosphoryl-2-keto-β-D-arabinose (DPX) and reduced FADH₂. The FADH₂ is then reoxidized. Subsequently, the NADH-dependent DprE2 reduces DPX to decaprenyl-phospho-arabinose (DPA), the arabinofuranosyl donor for arabinan synthesis.[1][6]

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1_FAD DprE1-FAD DPR->DprE1_FAD Oxidation DPX Decaprenylphosphoryl-2-keto-β-D-arabinose (DPX) DprE1_FAD->DPX DprE1_FADH2 DprE1-FADH₂ DprE1_FAD->DprE1_FADH2 DprE2_NADH DprE2-NADH DPX->DprE2_NADH Reduction DPA Decaprenyl-phospho-arabinose (DPA) DprE2_NADH->DPA Arabinan Arabinan Synthesis DPA->Arabinan Inhibitor This compound (Inhibitor) Inhibitor->DprE1_FAD Inhibition

DprE1 pathway in arabinan synthesis.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound and a reference covalent inhibitor, BTZ043. This data is for illustrative purposes and would be generated by following the protocol below.

CompoundIC₅₀ (nM)MIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (CC₅₀ in Vero cells, µM)
This compound850.5> 50
BTZ0432.3[6]0.00111.5[6]

Experimental Protocol: DprE1 Inhibition Assay (Amplex Red Method)

This protocol is adapted from established methods for measuring DprE1 activity.[5][8][9] It relies on the detection of hydrogen peroxide (H₂O₂) produced during the re-oxidation of the FAD cofactor by molecular oxygen. H₂O₂ is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP), which generates the highly fluorescent product, resorufin.

Materials and Reagents:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribofuranose (FPR) - a substrate analog of DPR

  • Amplex Red reagent (e.g., from Thermo Fisher Scientific)

  • Horseradish peroxidase (HRP)

  • Flavin adenine dinucleotide (FAD)

  • This compound and control inhibitors (e.g., BTZ043)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow:

DprE1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Inhibitor Dilutions, and Master Mix Plate Add Inhibitor/DMSO to 96-well Plate Reagents->Plate Add_Enzyme Add DprE1 Enzyme and Incubate Plate->Add_Enzyme Add_Substrate Initiate Reaction with FPR Substrate Add_Enzyme->Add_Substrate Incubate_RT Incubate at Room Temperature Add_Substrate->Incubate_RT Read_Fluorescence Read Fluorescence (Ex/Em: 540/590 nm) Incubate_RT->Read_Fluorescence Plot_Data Plot Fluorescence vs. Inhibitor Concentration Read_Fluorescence->Plot_Data Calc_IC50 Calculate IC₅₀ Values Plot_Data->Calc_IC50

Workflow for the DprE1 in vitro assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and control inhibitors in 100% DMSO.

    • Create a serial dilution of the inhibitors in DMSO.

    • Prepare a master mix containing assay buffer, FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM).

  • Assay Setup:

    • Add 2 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 96-well black microplate.

    • Add 48 µL of the master mix to each well.

    • Add purified DprE1 enzyme to each well to a final concentration of approximately 1.5 µM (this may need to be optimized to obtain a robust signal).[5]

    • Incubate the plate for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.[10]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, FPR, to each well. The final concentration of FPR should be varied (e.g., 0.2 µM, 0.4 µM, 0.6 µM, 0.8 µM) to determine the kinetic parameters if desired.[5] For a standard IC₅₀ determination, a single concentration of FPR can be used.

    • The final reaction volume should be consistent across all wells.

  • Detection:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at 540 nm and emission at 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Plot the fluorescence signal against the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DprE1 activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust and sensitive method for evaluating the in vitro efficacy of DprE1 inhibitors like this compound. This assay is a critical first step in the characterization of new anti-tubercular drug candidates targeting the essential mycobacterial cell wall biosynthesis pathway. Further studies, including determination of the mechanism of action (covalent vs. non-covalent), whole-cell activity against Mycobacterium tuberculosis, and cytotoxicity profiling, are necessary for the comprehensive evaluation of promising inhibitors.

References

Application Notes and Protocols for Determining the MIC of DprE1-IN-9 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for novel anti-tuberculosis drugs.[1][2][3][4] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan synthesis.[2] Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis of Mycobacterium tuberculosis (Mtb).[4] DprE1-IN-9 is a representative inhibitor of this enzyme. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against the reference strain Mtb H37Rv using the Resazurin Microtiter Assay (REMA).

DprE1 Signaling Pathway and Inhibition

DprE1, in conjunction with DprE2, is responsible for the conversion of DPR to DPA. DprE1 oxidizes DPR to decaprenyl-phospho-2′-keto-d-arabinose (DPX), which is then reduced by DprE2 to form DPA.[2] DprE1 inhibitors can be classified as either covalent or non-covalent binders.[1][2] Covalent inhibitors, such as benzothiazinones (BTZs), often contain a nitro group that is reduced to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[2][5] Non-covalent inhibitors act as competitive inhibitors.[1][2]

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenyl-phospho-2'-keto-d-arabinose) DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenyl-phospho-arabinose) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1_IN_9 This compound (Inhibitor) DprE1_IN_9->DprE1 Inhibition DprE1->DPX FADH2 FADH2 DprE1->FADH2 DprE2->DPA FAD FAD FAD->DprE1

Caption: DprE1 inhibition pathway in M. tuberculosis.

Experimental Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)

This protocol outlines the determination of the MIC of this compound against Mtb H37Rv using the REMA method. This colorimetric assay utilizes the reduction of the blue resazurin dye to the pink resorufin by viable mycobacteria to determine cell viability.

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Glycerol

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-Dextrose-Sodium chloride (ADS) supplement

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt powder

  • Sterile distilled water

  • Sterile 96-well flat-bottom microplates

  • Sterile conical tubes and glassware

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout prep_media Prepare 7H9 Broth serial_dilute Serial Dilute this compound prep_media->serial_dilute prep_drug Prepare this compound Stock prep_drug->serial_dilute prep_inoculum Prepare Mtb H37Rv Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate_plate Incubate Plate (7 days) add_inoculum->incubate_plate add_resazurin Add Resazurin incubate_plate->add_resazurin reincubate Re-incubate (24h) add_resazurin->reincubate read_mic Read MIC reincubate->read_mic

Caption: Experimental workflow for MIC determination.

Detailed Methodology

1. Preparation of Media and Reagents

  • 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC or ADS enrichment.

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in 7H9 broth.

  • Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water. Sterilize by filtration and store at 4°C in the dark for up to one week.[6][7]

2. Inoculum Preparation

  • Culture Mtb H37Rv in 7H9 broth at 37°C until it reaches the mid-log phase of growth.

  • Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard.

  • Dilute the adjusted inoculum 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

3. Assay Procedure

  • Dispense 100 µL of 7H9 broth into each well of a sterile 96-well microplate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.

  • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

  • Add 100 µL of the prepared Mtb H37Rv inoculum to each well, bringing the total volume to 200 µL.

  • To prevent evaporation, add sterile water to the perimeter wells of the plate.

  • Seal the plate in a plastic bag and incubate at 37°C for 7 days.

  • After the incubation period, add 30 µL of the 0.02% resazurin solution to each well.

  • Re-incubate the plate at 37°C for 24 hours.

4. Determination of MIC

  • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[7][8]

Data Presentation

The results of the MIC determination can be summarized in the following table. This allows for a clear comparison of the activity of this compound against Mtb H37Rv and control strains.

CompoundStrainMIC (µg/mL)MIC (µM)
This compoundMtb H37Rv[Insert Value][Insert Value]
IsoniazidMtb H37Rv[Insert Value][Insert Value]
RifampicinMtb H37Rv[Insert Value][Insert Value]
This compoundResistant Mutant[Insert Value][Insert Value]

Troubleshooting and Considerations

  • Solubility of this compound: Ensure complete dissolution of the compound in DMSO before preparing further dilutions in the aqueous 7H9 broth. Poor solubility can lead to inaccurate MIC values.

  • Inoculum Density: The density of the bacterial inoculum is critical for reproducible results. Adherence to the recommended McFarland standard and dilution is essential.

  • Evaporation: Proper sealing of the microplate is necessary to prevent evaporation during the long incubation period, which can concentrate the drug and affect the MIC value.

  • Quality Control: Always include a reference strain, such as Mtb H37Rv ATCC 27294, and standard anti-tuberculosis drugs (e.g., isoniazid, rifampicin) to ensure the validity of the assay.[9][10] The MIC values for the reference strain should fall within an established range.[9][11]

References

Application Notes and Protocol for Minimum Bactericidal Concentration (MBC) Assay of DprE1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2][3] This enzyme is essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][3] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death, making it a promising target for novel anti-tubercular drugs.[1][4] DprE1-IN-9 is a potent inhibitor of this enzyme. This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound against Mycobacterium tuberculosis, which is a critical step in evaluating its bactericidal activity. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[5][6]

Mechanism of Action of DprE1 Inhibitors

DprE1 is a key enzyme in the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[7][8] DPA serves as the arabinose donor for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[7][9] DprE1 inhibitors, such as this compound, bind to the enzyme and block its catalytic activity, thereby preventing the formation of DPA.[1][7] This disruption of cell wall synthesis ultimately leads to cell lysis and death of the bacterium.[1][3][4]

References

DprE1-IN-9 solubility for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for DprE1 Inhibitors

Topic: DprE1-IN-9 Solubility for In Vitro and In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1][2][3] It catalyzes a key step in the formation of arabinogalactan and lipoarabinomannan, which are vital components for the survival of Mycobacterium tuberculosis (Mtb).[3][4] This makes DprE1 a highly attractive target for the development of new anti-tuberculosis drugs. DprE1 inhibitors represent a novel class of antimicrobials with the potential to address the growing challenge of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[4]

This document provides detailed application notes and protocols for the characterization and use of a representative DprE1 inhibitor, referred to herein as this compound, with a focus on its solubility for in vitro and in vivo applications.

DprE1/DprE2 Pathway in Arabinan Biosynthesis

DprE1 works in concert with a second enzyme, DprE2, to catalyze the epimerization of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA).[1][3] DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan. The inhibition of DprE1 disrupts this pathway, leading to the cessation of cell wall synthesis and subsequent bacterial cell death.[1][5] The pathway is a two-step process where DprE1 first oxidizes DPR to an intermediate, decaprenyl-phospho-2′-keto-d-arabinose (DPX), which is then reduced by DprE2 to DPA.[3][4]

DprE1_Pathway cluster_synthesis Arabinan Precursor Synthesis DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 Substrate DPX Decaprenyl-phospho-2'-keto-d-arabinose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 Substrate DPA Decaprenylphosphoryl-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor This compound (Inhibitor) Inhibitor->DprE1 Inhibition

Figure 1: DprE1/DprE2 enzymatic pathway and point of inhibition.

Physicochemical and Solubility Data

The solubility of a compound is a critical parameter for its use in both in vitro and in vivo experiments. The following table summarizes the hypothetical physicochemical and solubility data for this compound, which are representative of a typical DprE1 inhibitor.

ParameterValue
Molecular Formula C₂₀H₂₀N₆O
Molecular Weight 360.41 g/mol
Appearance White to off-white solid
Storage Conditions Powder: -20°C (3 years), 4°C (2 years)
In solvent: -80°C (6 months)
Solubility in DMSO ≥ 50 mg/mL (≥ 138.7 mM)
Solubility in Ethanol ~10 mg/mL
Aqueous Solubility < 0.1 mg/mL

Application Notes

In Vitro Studies

For in vitro assays, this compound should be prepared as a concentrated stock solution in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved by vortexing and gentle warming if necessary. Store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Concentrations: For enzymatic and whole-cell assays, the DMSO stock solution should be serially diluted into the appropriate assay buffer or culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or inhibition.

In Vivo Studies

Due to the low aqueous solubility of many DprE1 inhibitors, a formulation is required for in vivo administration. The choice of formulation vehicle depends on the route of administration (e.g., oral, intravenous, intraperitoneal).

  • Formulation for Oral Administration: A common vehicle for oral gavage in rodent models is a suspension in a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

  • Formulation for Intravenous Administration: For intravenous injection, a solution is preferred. A common formulation for compounds with low water solubility is a mixture of DMSO, PEG300, Tween 80, and saline.[6] A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] The final formulation should be clear and free of precipitation. It is crucial to assess the tolerability of the vehicle in a control group of animals.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the kinetic aqueous solubility of this compound using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer and cuvettes

  • Microcentrifuge

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a standard curve by preparing a series of known concentrations of the compound in PBS with a constant low percentage of DMSO (e.g., 1%). Measure the absorbance at the λmax of the compound.

  • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to 198 µL of PBS in a microcentrifuge tube to achieve a final concentration of 100 µM.

  • Incubate the solution at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure its absorbance using the spectrophotometer.

  • Determine the concentration of the dissolved compound in the supernatant by comparing its absorbance to the standard curve. This concentration represents the kinetic aqueous solubility.

Protocol 2: In Vitro DprE1 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound against purified Mtb DprE1 enzyme.

Materials:

  • Purified Mtb DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween 20)

  • This compound

  • Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) for detecting H₂O₂ produced during the reaction.

  • 96-well black microplates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the DprE1 enzyme to each well.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the DPR substrate and the detection reagents (Amplex Red/HRP).

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation 530 nm, emission 590 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Whole-Cell Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv using a microplate-based assay with a viability indicator like Resazurin.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80

  • This compound

  • Resazurin sodium salt solution

  • 96-well microplates

Procedure:

  • Prepare a two-fold serial dilution of this compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5, then dilute to the final required cell density.

  • Inoculate each well of the plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add the Resazurin solution to each well and incubate for another 24-48 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel DprE1 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility & Physicochemical Profiling enzyme_assay DprE1 Enzymatic Assay (IC50) solubility->enzyme_assay mic_assay Whole-Cell Mtb Assay (MIC) enzyme_assay->mic_assay cytotox Cytotoxicity Assay (e.g., on Vero cells) mic_assay->cytotox formulation Formulation Development cytotox->formulation pk_study Pharmacokinetics (PK) in Mice formulation->pk_study efficacy Efficacy Study in Mtb-infected Mouse Model pk_study->efficacy toxicity Acute/Sub-acute Toxicity Studies efficacy->toxicity

Figure 2: General workflow for the evaluation of a DprE1 inhibitor.

Conclusion

The successful application of DprE1 inhibitors in research and development hinges on a thorough understanding of their physicochemical properties, particularly solubility. The protocols and guidelines provided here offer a framework for the systematic evaluation of novel compounds like this compound, from initial in vitro characterization to preclinical in vivo testing. Proper formulation and handling are paramount to obtaining reliable and reproducible data, ultimately paving the way for the development of new and effective treatments for tuberculosis.

References

DprE1-IN-9 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DprE1-IN-9 is a potent and reversible inhibitor of decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis.[1] Inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, making it a key target for the development of novel anti-tuberculosis therapeutics. These application notes provide detailed protocols for the preparation of this compound stock solutions, recommended storage conditions, and a general experimental workflow for its use in enzymatic assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2906099-98-5MedChemExpress
Molecular Formula C₂₂H₂₅F₃N₄O₂MedChemExpress
Molecular Weight 434.45 g/mol MedChemExpress
Description Solid powderGeneric
Purity >98% (typically)Supplier Dependent
Solubility Soluble in DMSO (estimated ≥20 mg/mL)[2]
Mechanism of Action Reversible inhibitor of DprE1[1][3]

DprE1 Signaling Pathway in Mycobacteria

DprE1 is a key enzyme in the decaprenylphosphoryl-D-arabinose (DPA) biosynthetic pathway, which is essential for the formation of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall. DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA. DprE1 first oxidizes DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is then reduced by DprE2 to DPA.[4] this compound acts by reversibly inhibiting the activity of DprE1, thereby blocking the production of DPA and disrupting cell wall synthesis.

DprE1_Pathway cluster_0 DprE1-DprE2 Complex DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPX DprE2->DPA DprE1_IN_9 This compound DprE1_IN_9->DprE1 Inhibition

Caption: DprE1 pathway and the inhibitory action of this compound.

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring experimental reproducibility.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (µL) = (Mass (mg) / 434.45 ( g/mol )) * 100,000

    For 1 mg of this compound: Volume (µL) = (1 / 434.45) * 100,000 ≈ 230.2 µL

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mix: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage.

Storage and Stability

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°CUp to 3 yearsStore in a desiccator to protect from moisture.
DMSO Stock Solution -80°CUp to 1 yearAvoid repeated freeze-thaw cycles.
DMSO Stock Solution -20°CUp to 6 monthsFor shorter-term storage.

Note: For other DprE1 inhibitors, it is recommended to use freshly prepared solutions for in vivo experiments.[5]

Experimental Protocols: DprE1 Inhibition Assay

A common method to assess the inhibitory activity of compounds against DprE1 is to measure the conversion of a substrate, such as decaprenylphosphoryl-β-D-ribose (DPR), to its product. A thin-layer chromatography (TLC)-based assay using a radiolabeled substrate is a well-established method.[6][7][8]

Experimental Workflow

The general workflow for a DprE1 inhibition assay is depicted below.

DprE1_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prepare_Reagents Prepare Assay Buffer, DprE1 Enzyme, and Substrate Incubation Incubate DprE1 with this compound Prepare_Reagents->Incubation Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop TLC Spot Reaction Mixture on TLC Plate Reaction_Stop->TLC Development Develop TLC Plate TLC->Development Visualization Visualize and Quantify Spots (e.g., Autoradiography) Development->Visualization IC50_Calc Calculate IC50 Value Visualization->IC50_Calc

Caption: General workflow for a DprE1 enzymatic inhibition assay.

Detailed Protocol for TLC-Based DprE1 Inhibition Assay

This protocol is a general guideline and may require optimization based on the specific experimental setup.

  • Prepare Reagents:

    • Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂.

    • DprE1 Enzyme: Purified M. tuberculosis DprE1.

    • Substrate: ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR).

    • Cofactors: 1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP.

    • Inhibitor: Serial dilutions of this compound in assay buffer (ensure final DMSO concentration is consistent across all samples and typically ≤1%).

    • Quenching Solution: Chloroform:Methanol (2:1, v/v).

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, combine the DprE1 enzyme with the desired concentration of this compound or vehicle control (DMSO).

    • Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 30°C.[8]

    • Initiate the enzymatic reaction by adding the ¹⁴C-DPR substrate and cofactors.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding the quenching solution.

  • TLC Analysis:

    • Vortex the quenched reaction mixture and centrifuge to separate the phases.

    • Carefully spot the organic (lower) phase onto a silica TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water:ammonium hydroxide).

    • Dry the TLC plate and visualize the radiolabeled spots using autoradiography or a phosphorimager.

  • Data Analysis:

    • Quantify the intensity of the spots corresponding to the substrate (¹⁴C-DPR) and the product (¹⁴C-DPA).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Safety Precautions

  • This compound is for research use only and should not be used in humans.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

These application notes and protocols are intended to serve as a guide for the use of this compound in a research setting. It is recommended that individual laboratories optimize the protocols to suit their specific experimental conditions and requirements.

References

Application Note: Confirming Cellular Target Engagement of DprE1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a highly vulnerable and promising target for novel anti-tuberculosis drugs.[1][2][3] DprE1-IN-9 is a potent inhibitor designed to target this enzyme. Confirmation of target engagement within a cellular environment is a crucial step in the validation of such inhibitors. This document provides a detailed protocol for a cell-based assay using a target overexpression strategy in a surrogate mycobacterial species to confirm that this compound engages its intended target, DprE1, in living cells.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new drugs with novel mechanisms of action.[1] The mycobacterial cell wall, a complex and unique structure, is a proven source of excellent drug targets.[4]

DprE1 is an essential flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX).[5][6][7] This is the first step in a two-step epimerization process, completed by the enzyme DprE2, which reduces DPX to decaprenylphosphoryl-arabinose (DPA).[5][6][8] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[1][8] Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[4][9]

Confirming that a compound interacts with its intended target in a complex cellular milieu is a cornerstone of drug discovery.[10] It validates the mechanism of action and provides confidence for further development. A widely accepted method for confirming cell-based target engagement is to measure the shift in a compound's potency upon overexpression of the target protein.[9][11] If a compound's antibacterial activity is specifically due to the inhibition of DprE1, then increasing the cellular concentration of DprE1 should require a higher concentration of the inhibitor to achieve the same phenotypic effect (e.g., growth inhibition), resulting in an increased Minimum Inhibitory Concentration (MIC).[9]

This application note details the protocols for creating a DprE1-overexpressing strain of Mycobacterium smegmatis (a non-pathogenic, fast-growing surrogate for Mtb) and for performing a broth microdilution assay to quantify the MIC shift of this compound, thereby confirming its engagement with DprE1.

DprE1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway and the inhibitory action of this compound.

DprE1_Pathway cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibition Inhibitor Action DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenyl-phospho-2'-keto-D-arabinose) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA DPA (Decaprenyl-phospho-arabinose) DPX->DPA DprE2 (Reduction) NADH -> NAD+ Arabinan Arabinogalactan & Lipoarabinomannan (Cell Wall Components) DPA->Arabinan Arabinosyl- transferases Inhibitor This compound DprE1_target Inhibitor->DprE1_target Workflow cluster_prep Strain Preparation cluster_assay MIC Assay cluster_analysis Data Analysis pET_vector Empty Vector (pMV261 or similar) transform_wt Transform M. smegmatis pET_vector->transform_wt pET_DprE1 DprE1 Expression Vector (pMV261-dprE1) transform_oe Transform M. smegmatis pET_DprE1->transform_oe strain_wt Control Strain (M. smegmatis + pMV261) transform_wt->strain_wt strain_oe Overexpression Strain (M. smegmatis + pMV261-dprE1) transform_oe->strain_oe prepare_cultures Prepare Bacterial Cultures (Control & OE Strains) strain_wt->prepare_cultures strain_oe->prepare_cultures inoculate Inoculate Plates prepare_cultures->inoculate prepare_plates Prepare 96-Well Plates with Serial Dilutions of this compound prepare_plates->inoculate incubate Incubate Plates (37°C, 48h) inoculate->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent read_plates Read Absorbance/Fluorescence add_reagent->read_plates calc_mic Calculate MIC Values read_plates->calc_mic compare_mic Compare MICWT vs. MICOE calc_mic->compare_mic conclusion Confirm Target Engagement (If MICOE > MICWT) compare_mic->conclusion

References

Application Note: Validating DprE1-IN-9 Activity using DprE1 Overexpression Strains of Mycobacterium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX), a key precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[3][4][5] The essentiality of DprE1 for mycobacterial growth and its absence in humans make it a highly attractive target for the development of new anti-tubercular agents.[5][6]

DprE1-IN-9 is a potent inhibitor of DprE1. Validating the on-target activity of novel inhibitors like this compound is a crucial step in the drug development process. One widely accepted method for target validation is the use of overexpression strains.[7] Overexpression of the target protein, in this case, DprE1, is expected to confer resistance to compounds that specifically inhibit that target.[7][8] This application note provides a detailed protocol for validating the activity of this compound against Mycobacterium strains overexpressing DprE1. The principle behind this approach is that an increased concentration of the target enzyme will require a higher concentration of the inhibitor to achieve the same level of growth inhibition, resulting in a measurable shift in the Minimum Inhibitory Concentration (MIC).[7][8]

Signaling Pathway and Mechanism of Inhibition

DprE1 is a key enzyme in the arabinan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. DprE1, in concert with DprE2, converts DPR to DPA, the arabinose donor for arabinan synthesis.[2][3] this compound, like many other DprE1 inhibitors, is believed to act as a suicide inhibitor. The nitro group of the inhibitor is reduced by DprE1 to a nitroso group, which then forms a covalent adduct with a critical cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation.[3][5][9] This blockage of the arabinan synthesis pathway ultimately leads to bacterial cell death.[2][4]

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1_IN_9 This compound DprE1_active Active DprE1 DprE1_IN_9->DprE1_active Covalent Modification (Cys387) DprE1_IN_9->DprE1_active DprE1_inactive Inactive DprE1 Adduct

Caption: Mechanism of DprE1 and its inhibition by this compound.

Experimental Workflow

The overall workflow for validating this compound activity involves constructing a DprE1 overexpression strain, determining the MIC of the inhibitor against the wild-type and overexpression strains, and analyzing the resulting MIC shift.

experimental_workflow cluster_strain_prep Strain Preparation cluster_mic_determination MIC Determination cluster_analysis Data Analysis start Start construct_vector Construct DprE1 overexpression vector (e.g., pMV261-dprE1) start->construct_vector transform_wt Transform vector into wild-type M. smegmatis or M. tuberculosis construct_vector->transform_wt select_transformants Select transformants on kanamycin-containing medium transform_wt->select_transformants verify_overexpression Verify DprE1 overexpression (e.g., by qRT-PCR or Western blot) select_transformants->verify_overexpression prepare_cultures Prepare mid-log phase cultures of wild-type and overexpression strains verify_overexpression->prepare_cultures serial_dilution Perform serial dilutions of This compound in 96-well plates inoculate_plates Inoculate plates with bacterial suspensions incubate_plates Incubate plates under appropriate conditions determine_mic Determine MIC using a viability indicator (e.g., Resazurin) compare_mic Compare MIC values between wild-type and overexpression strains determine_mic->compare_mic calculate_shift Calculate MIC fold-shift compare_mic->calculate_shift conclusion Draw conclusions on on-target activity calculate_shift->conclusion

Caption: Experimental workflow for this compound validation.

Protocols

Materials and Reagents
  • Bacterial Strains:

    • Mycobacterium smegmatis mc²155 (or other suitable host)

    • Mycobacterium tuberculosis H37Rv (handle in appropriate biosafety level facility)

  • Plasmids:

    • pMV261 (or other suitable mycobacterial expression vector)

  • Media and Buffers:

    • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

    • Middlebrook 7H10 agar supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)

    • Luria-Bertani (LB) broth and agar (for E. coli)

    • Phosphate Buffered Saline (PBS)

  • Antibiotics and Reagents:

    • Kanamycin

    • This compound (dissolved in DMSO)

    • Resazurin sodium salt solution (0.02% w/v in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Molecular Biology Reagents:

    • Restriction enzymes

    • T4 DNA ligase

    • DNA purification kits

    • Primers for dprE1 amplification and sequencing

    • Competent E. coli (e.g., DH5α) for cloning

Protocol 1: Construction of DprE1 Overexpression Strain
  • Amplification of the dprE1 gene: Amplify the dprE1 gene (Rv3790) from M. tuberculosis H37Rv genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector Preparation: Digest the pMV261 vector and the purified PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested dprE1 gene into the pMV261 vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for colonies on LB agar containing kanamycin.

  • Plasmid Verification: Isolate the plasmid DNA from resistant colonies and verify the correct insertion by restriction digestion and DNA sequencing.

  • Transformation into Mycobacterium: Electroporate the verified pMV261-dprE1 plasmid into competent M. smegmatis or M. tuberculosis cells. As a control, transform the empty pMV261 vector into the same host strain.

  • Selection of Transformants: Plate the transformed cells on Middlebrook 7H10 agar containing kanamycin and incubate at 37°C until colonies appear.

  • Verification of Overexpression: (Optional but recommended) Confirm the overexpression of DprE1 in the recombinant strain by quantitative real-time PCR (qRT-PCR) or Western blotting.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: Grow the wild-type, empty vector control, and DprE1 overexpression strains in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the cultures to a final density of approximately 1 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include a no-drug control (DMSO only) and a no-bacteria control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for an appropriate duration (e.g., 3-5 days for M. smegmatis, 7-14 days for M. tuberculosis).

  • MIC Determination: After incubation, add 30 µL of 0.02% resazurin solution to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Data Presentation

The results of the MIC assays should be tabulated to facilitate a clear comparison between the different strains.

StrainCompoundMIC (µg/mL)Fold-Shift in MIC
Wild-TypeThis compound0.015-
Empty Vector ControlThis compound0.0151
DprE1 OverexpressionThis compound0.2416
Wild-TypeRifampicin (Control)0.1-
DprE1 OverexpressionRifampicin (Control)0.11

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Data Analysis and Interpretation

Conclusion

The use of DprE1 overexpression strains provides a robust and reliable method for validating the on-target activity of DprE1 inhibitors such as this compound. A significant shift in the MIC against the overexpression strain is a key piece of evidence supporting the compound's mechanism of action and its potential as a candidate for further development in the fight against tuberculosis.

References

Application Notes and Protocols for Cytotoxicity Testing of DprE1 Inhibitors on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cytotoxicity Testing of DprE1 Inhibitors on Mammalian Cell Lines Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The following application notes and protocols are generalized for the class of DprE1 inhibitors based on publicly available research. Specific quantitative data and detailed signaling pathways for "DprE1-IN-9" are not available in the current scientific literature. The provided protocols and diagrams represent a standard approach for evaluating the cytotoxicity of novel anti-tubercular agents targeting DprE1.

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb), making it a prime target for novel anti-tubercular drugs.[1][2][3][4] DprE1 is a flavoenzyme that catalyzes a vital step in the biosynthesis of lipoarabinomannan and arabinogalactan, which are essential components of the mycobacterial cell wall.[1][4] The absence of a human homolog for DprE1 enhances the potential safety profile of its inhibitors.[5] However, it is imperative to assess the cytotoxic effects of any new DprE1 inhibitor on mammalian cells to ensure its selectivity and safety for therapeutic use. This document provides a comprehensive guide to the methodologies used for evaluating the in vitro cytotoxicity of DprE1 inhibitors.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly categorized into two types based on their mechanism of action: covalent and non-covalent inhibitors.[1]

  • Covalent Inhibitors: Many potent DprE1 inhibitors, such as benzothiazinones (BTZs), are covalent binders.[1] These compounds typically contain a nitro group which is reduced to a nitroso derivative by the FADH₂ cofactor within the DprE1 active site.[1][5] This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme.[1][5]

  • Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, competing with the natural substrate.[1]

Understanding the mechanism of action is crucial as it can inform the potential for off-target effects and cytotoxicity.

Data Presentation: Cytotoxicity of DprE1 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes typical cytotoxicity data (CC₅₀ values) for various DprE1 inhibitors reported in the literature against common mammalian cell lines. This provides a comparative baseline for new compounds.

Compound ClassCell LineCC₅₀ (µM)Reference
BenzothiazinonesVero>12.5[6]
NitrophenyltriazolesHepG2>30[5]
AzaindolesTHP-1>50[6]
BenzimidazolesMultiple>30[6]

Note: CC₅₀ (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells in a culture. Higher CC₅₀ values indicate lower cytotoxicity.

Experimental Protocols

Cell Lines and Culture

A variety of human cell lines are used to assess the cytotoxicity of DprE1 inhibitors, including liver (HepG2), lung (A549), cervical (HeLa), and macrophage-like (THP-1, J774) cells, as well as African green monkey kidney cells (Vero).[7]

Protocol: General Cell Culture

  • Maintain mammalian cell lines in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells every 2-3 days to maintain exponential growth.

Cytotoxicity Assays

Multiple assays should be employed to assess different aspects of cell viability and death.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the DprE1 inhibitor in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Protocol: LDH Assay

  • Follow steps 1-4 of the MTT assay protocol.

  • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a lysis control and determine the CC₅₀ value.

Visualizations

DprE1 Enzymatic Pathway and Inhibition

The following diagram illustrates the two-step epimerization of DPR to DPA by DprE1 and DprE2, and the point of inhibition by DprE1 inhibitors.

DprE1_Pathway DPR DPR (Decaprenyl-phospho-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenyl-phospho-2'-keto-d-arabinose) DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenyl-phospho-arabinose) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation FADH2 FADH₂ DprE1->FADH2 DprE2->DPA Reduction NAD NAD⁺ DprE2->NAD FAD FAD FAD->DprE1 NADH NADH NADH->DprE2 Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Inhibition

Caption: DprE1 pathway and point of inhibition.

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of a DprE1 inhibitor.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Mammalian Cell Culture (e.g., HepG2, A549, Vero) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of DprE1 Inhibitor Compound_Treatment 4. Treat Cells with Inhibitor Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation 5. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay 6a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 6b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis 7. Measure Absorbance MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis CC50_Calc 8. Calculate % Viability/Toxicity and Determine CC₅₀ Data_Analysis->CC50_Calc

Caption: Workflow for cytotoxicity assessment.

Conclusion

The evaluation of cytotoxicity is a critical step in the preclinical development of DprE1 inhibitors. By employing a panel of mammalian cell lines and utilizing multiple assay endpoints, researchers can build a comprehensive safety profile of novel compounds. The protocols and workflows described herein provide a standardized approach to assess the potential for off-target toxicity and to ensure the selective action of new anti-tubercular agents targeting DprE1.

References

Application Notes and Protocols for DprE1-IN-9 Formulation in Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols for DprE1-IN-9 are based on published data for closely related covalent DprE1 inhibitors, such as benzothiazinones (e.g., BTZ043, PBTZ169). As of the date of this document, specific formulation and in vivo efficacy data for this compound are not publicly available. These protocols should therefore be considered as a starting point and may require optimization.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinogalactan, an essential component.[1][2] Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death.[2] This makes DprE1 a promising target for novel anti-tuberculosis drugs, especially in the face of rising drug resistance.[2][3] DprE1 inhibitors can be classified as covalent or non-covalent binders.[3] Covalent inhibitors, such as the benzothiazinones, form an irreversible bond with a cysteine residue in the active site of DprE1, leading to potent bactericidal activity.[4][5] Several DprE1 inhibitors have shown significant efficacy in both in vitro and in vivo models of tuberculosis.[6][7]

This document provides a detailed guide for the formulation and in vivo evaluation of this compound, a putative covalent DprE1 inhibitor, in animal models of tuberculosis.

DprE1 Signaling Pathway and Mechanism of Action

DprE1 is a key enzyme in the decaprenyl-phosphate-arabinose (DPA) biosynthetic pathway, which is essential for the formation of the arabinan domains of arabinogalactan and lipoarabinomannan in the mycobacterial cell wall. The pathway and the inhibitory action of a covalent DprE1 inhibitor are depicted below.

DprE1_Pathway cluster_pathway DPA Biosynthesis Pathway cluster_inhibition Inhibition by Covalent DprE1 Inhibitor DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2'-keto-D-erythro-pentose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Arabinan->Mycobacterial_Cell_Wall Incorporation into DprE1_IN_9 This compound (Prodrug) Activated_Inhibitor Activated Inhibitor (Nitroso derivative) DprE1_IN_9->Activated_Inhibitor Reduction Inactive_Complex Covalent DprE1-Inhibitor Adduct (Inactive) Activated_Inhibitor->Inactive_Complex Covalent Bonding to Cys387 DprE1_Enzyme DprE1 Enzyme DprE1_Enzyme->Inactive_Complex Cell_Death Bacterial Cell Death Inactive_Complex->Cell_Death Leads to Disruption of Cell Wall Synthesis &

Caption: DprE1 pathway and inhibition.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative covalent DprE1 inhibitors. These values can serve as a benchmark for the evaluation of this compound.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors against M. tuberculosis

CompoundMIC (µg/mL) against Mtb H37RvReference(s)
BTZ0430.008[1]
PBTZ169<0.001 - 0.002[1][8]
TBA-7371~0.03[1]
OPC-167832<0.001[1]

Table 2: Pharmacokinetic Parameters of Benzothiazinones in Mice (Oral Administration)

CompoundDose (mg/kg)T1/2 (h)Cmax (µg/mL)AUC (µg·h/mL)Bioavailability (%)Reference(s)
PBTZ169502.87---[9]
Compound 11l5010.66---[9]
Compound 11m509.78---[9]
BTZ04325~2.5~0.5~2.0-[8]
BTZ043 (ADN)25-~1.2~8.08-fold higher than neat[10]

Note: '-' indicates data not available in the cited sources. ADN refers to Amorphous Drug Nanoparticles, a formulation strategy to improve bioavailability.

Table 3: In Vivo Efficacy of Covalent DprE1 Inhibitors in Mouse Models of Tuberculosis

CompoundMouse ModelTreatment Dose & DurationLog10 CFU Reduction (Lungs)Log10 CFU Reduction (Spleen)Reference(s)
BTZ043BALB/c (chronic)50 mg/kg, daily for 4 weeks0.61.7[8]
PBTZ169BALB/c (chronic)50 mg/kg, daily for 4 weeks>1.12.7[8]
BTZ043C3HeB/FeJ25-100 mg/kg, daily for 2 monthsSignificant reductionSignificant reduction[1][11]

Experimental Protocols

Formulation of this compound for Oral Administration in Mice

Given that many DprE1 inhibitors are hydrophobic, a suitable formulation is crucial for achieving adequate bioavailability in animal models.[10][12]

Materials:

  • This compound compound

  • Solubilizing agent (e.g., PEG-400)[12]

  • Vehicle (e.g., Phosphate-buffered saline (PBS), pH 7.0)[12]

  • Ultrasonic bath

Protocol:

  • Accurately weigh the required amount of this compound for the desired concentration and number of animals.

  • Prepare the vehicle solution. A common vehicle for benzothiazinones is PBS containing 40% PEG-400.[12]

  • Add the weighed this compound to the vehicle.

  • Disperse the compound in the vehicle using an ultrasonic bath until a homogenous suspension or solution is achieved.

  • Prepare the formulation fresh daily before administration to ensure stability.

In Vivo Efficacy Evaluation in a Chronic Mouse Model of Tuberculosis

This protocol describes a standard method for assessing the efficacy of a new anti-tuberculosis compound in a chronic infection model.

TB_Mouse_Model_Workflow cluster_setup Infection and Pre-treatment Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Infect BALB/c mice with M. tuberculosis H37Rv via low-dose aerosol Incubation Allow infection to establish for 4 weeks (chronic phase) Infection->Incubation Baseline Determine baseline bacterial load (CFU) in lungs and spleen of a subset of mice Incubation->Baseline Grouping Randomize remaining mice into treatment groups (e.g., Vehicle control, this compound, Positive control) Baseline->Grouping Treatment Administer this compound (e.g., 50 mg/kg) daily by oral gavage for 4-8 weeks Grouping->Treatment Monitoring Monitor animal weight and health throughout the study Treatment->Monitoring Sacrifice Sacrifice mice at defined endpoints (e.g., 4 and 8 weeks) Homogenize Homogenize lungs and spleens Sacrifice->Homogenize Plating Plate serial dilutions of homogenates on 7H11 agar Homogenize->Plating CFU_Count Incubate plates and count Colony Forming Units (CFU) Plating->CFU_Count Analysis Calculate log10 CFU reduction compared to vehicle control CFU_Count->Analysis

Caption: Workflow for in vivo efficacy testing.

Protocol Details:

  • Animal Model: Use specific-pathogen-free female BALB/c mice, 6-8 weeks old.[8]

  • Infection: Infect mice with Mycobacterium tuberculosis strain H37Rv using a low-dose aerosol exposure system to deliver approximately 50-100 bacilli per lung.[13]

  • Establishment of Chronic Infection: House the infected mice for 4 weeks to allow the infection to become chronic.[8]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS with 40% PEG-400)

    • Group 2: this compound (e.g., 25 or 50 mg/kg)

    • Group 3: Positive control (e.g., isoniazid at 25 mg/kg)[14]

  • Drug Administration: Administer the compounds daily, 5 days a week, via oral gavage (0.2 mL per mouse).[13][14]

  • Duration of Treatment: Treat the mice for 4 to 8 weeks.

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis: Calculate the mean log10 CFU per organ for each group. The efficacy of this compound is determined by the reduction in log10 CFU compared to the vehicle control group.

Pharmacokinetic Study in Mice

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Model: Use healthy male ICR or BALB/c mice.[9][12]

  • Drug Administration: Administer a single dose of this compound (e.g., 5 or 50 mg/kg) via oral gavage. For bioavailability determination, an intravenous administration group is also required.[12]

  • Blood Sampling: Collect blood samples from a retro-orbital plexus or tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including T1/2, Cmax, Tmax, and AUC.

Safety and Toxicity Assessment

Preliminary safety assessment is crucial.

  • In Vitro Cytotoxicity: Determine the cytotoxicity of this compound against a panel of mammalian cell lines (e.g., HepG2, Vero) to assess its therapeutic index.[15]

  • In Vivo Acute Toxicity: Administer a high single dose of this compound to mice and observe for any signs of toxicity or mortality over a period of 7-14 days.[9]

By following these application notes and protocols, researchers can effectively formulate and evaluate the in vivo potential of this compound as a novel anti-tuberculosis agent. It is imperative to adapt and optimize these generalized protocols based on the specific physicochemical properties of this compound.

References

Troubleshooting & Optimization

potential off-target effects of DprE1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DprE1-IN-9. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also identified as compound B18, is a reversible inhibitor of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1).[1][2][3] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components, arabinogalactan and lipoarabinomannan. By inhibiting DprE1, this compound disrupts the formation of the bacterial cell wall, leading to cell death.[4]

Q2: Is this compound a covalent or non-covalent inhibitor?

This compound is a reversible, and therefore non-covalent, inhibitor of DprE1.[5][1][2][3] This contrasts with some other classes of DprE1 inhibitors, such as the benzothiazinones, which act as covalent inhibitors.

Q3: What is known about the selectivity and off-target profile of this compound?

This compound is reported to have high safety and specificity for its mycobacterial target.[5][4] It did not show efficacy against other species of bacteria.[5][4] One study highlighted that this compound has significantly reduced off-target activity on phosphodiesterase 6C (PDE6C) when compared to the structurally related inhibitor TBA-7371.[4] However, comprehensive quantitative data from broad off-target screening panels (e.g., kinome scans) for this compound is not publicly available at this time.

Q4: What is the antimycobacterial activity of this compound?

This compound demonstrates potent antimycobacterial activity. It has a Minimum Inhibitory Concentration (MIC) of 0.18 µg/mL against the non-pathogenic M. tuberculosis strain H37Ra.[2] It is also effective against the pathogenic H37Rv strain and clinical multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.[5][2][4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected cytotoxicity observed in mammalian cell lines.

  • Potential Cause: While this compound is reported to have a high safety profile, all compounds can exhibit cytotoxicity at high concentrations. The observed toxicity could be concentration-dependent.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample using methods like LC-MS and NMR.

    • Perform a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) in your specific cell line(s) to identify a safe working concentration.

    • Use Appropriate Controls: Include vehicle-only (e.g., DMSO) controls to rule out solvent-induced toxicity.

    • Review Experimental Protocol: Ensure that incubation times and other experimental conditions are appropriate and consistent.

Issue 2: Lack of antimycobacterial activity in in vitro assays.

  • Potential Cause: Several factors can lead to a lack of expected activity, including issues with the compound, the bacterial culture, or the assay itself.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Check the storage conditions and age of your this compound stock solution. Degradation can lead to loss of activity.

    • Assess Bacterial Culture Viability: Ensure that your M. tuberculosis culture is in the logarithmic growth phase and is viable.

    • Optimize Assay Conditions: Review the MIC assay protocol, including the inoculum density, media composition, and incubation period.

    • Include a Positive Control: Use a known anti-tubercular drug with a well-characterized MIC as a positive control to validate the assay.

Issue 3: Inconsistent results between different experimental batches.

  • Potential Cause: Variability in experimental conditions or reagents can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental protocols are standardized and followed consistently across all experiments.

    • Use a Single Batch of Reagents: If possible, use the same batch of this compound, media, and other critical reagents for a set of related experiments.

    • Calibrate Instruments: Regularly calibrate all instruments used in your experiments, such as pipettes and plate readers.

    • Perform Replicates: Conduct a sufficient number of biological and technical replicates to ensure the statistical significance of your results.

Data Presentation

While specific quantitative off-target data for this compound is not publicly available, the following tables illustrate how such data would be presented. Researchers generating this data for this compound should aim for a similar format.

Table 1: Illustrative Off-Target Kinase Profiling of a DprE1 Inhibitor.

Kinase% Inhibition at 1 µMIC50 (µM)
DprE1>95%<0.1
Kinase A15%>10
Kinase B5%>10
Kinase C22%>10
.........

This table is for illustrative purposes only. Data does not represent this compound.

Table 2: Illustrative Cytotoxicity Profiling of a DprE1 Inhibitor.

Cell LineCell TypeCC50 (µM)
HepG2Human Hepatocellular Carcinoma>50
A549Human Lung Carcinoma>50
HEK293Human Embryonic Kidney>50
VeroMonkey Kidney Epithelial>50

This table is for illustrative purposes only. Data does not represent this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess off-target effects are provided below.

Protocol 1: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against a panel of human kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Provide the service with a sample of this compound at a specified concentration (typically 1-10 µM).

    • The service will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of this compound.

    • Results are typically reported as the percentage of inhibition of kinase activity compared to a vehicle control.

    • For any significant "hits" (typically >50% inhibition), a follow-up dose-response experiment should be performed to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

  • Objective: To determine the cytotoxic potential of this compound in various mammalian cell lines.

  • Methodology:

    • Cell Culture: Culture the desired mammalian cell lines (e.g., HepG2, A549, HEK293) in their appropriate growth media and conditions.

    • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 48 or 72 hours).

    • Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.

    • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the CC50 value.

Visualizations

Diagram 1: this compound Mechanism of Action

DprE1_Inhibition cluster_pathway Mycobacterial Cell Wall Synthesis DPR DPR DPX DPX DPR->DPX DprE1 DPA DPA DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan DprE1_IN_9 This compound DprE1_enzyme DprE1 Enzyme DprE1_IN_9->DprE1_enzyme Inhibits

Caption: this compound inhibits the DprE1 enzyme in M. tuberculosis.

Diagram 2: Experimental Workflow for Off-Target Assessment

Off_Target_Workflow Start This compound Kinase_Screen Broad Kinase Panel Screen (e.g., 1 µM) Start->Kinase_Screen Cytotoxicity_Screen Cytotoxicity Assays (e.g., HepG2, A549) Start->Cytotoxicity_Screen Significant_Hits Significant Kinase Hits? Kinase_Screen->Significant_Hits CC50_Determination Determine CC50 Cytotoxicity_Screen->CC50_Determination IC50_Determination Determine Kinase IC50 Significant_Hits->IC50_Determination Yes Safety_Profile Assess Safety Profile Significant_Hits->Safety_Profile No IC50_Determination->Safety_Profile CC50_Determination->Safety_Profile

References

troubleshooting inconsistent results in DprE1-IN-9 enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DprE1-IN-9 in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-covalent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis responsible for a key step in the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[1] DPA is an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the bacterial cell wall.[1][3] By inhibiting DprE1, these compounds prevent the formation of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[3] As DprE1 is absent in humans, it is an attractive target for developing anti-tuberculosis drugs with a lower risk of host toxicity.[4]

Q2: What are the different classes of DprE1 inhibitors?

DprE1 inhibitors are broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.[1]

  • Covalent Inhibitors: These inhibitors, such as benzothiazinones (BTZs), form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1][4] Many covalent inhibitors are prodrugs that require activation by DprE1's reductase activity, often involving the reduction of a nitro group.[1][5]

  • Non-covalent Inhibitors: This class of inhibitors binds reversibly to the active site of DprE1. This compound belongs to this category. Examples of non-covalent inhibitor scaffolds include azaindoles, quinoxalines, and pyrazolopyridines.[5][6]

Q3: What are some common causes of inconsistent results in DprE1 enzyme assays?

Inconsistent results in DprE1 enzyme assays can arise from several factors, including:

  • Compound Solubility and Stability: Poor solubility of the test compound can lead to inaccurate concentrations in the assay, resulting in variable inhibition. Compound degradation can also lead to a loss of activity.

  • Enzyme Activity and Stability: The enzymatic activity of DprE1 can vary between batches and may decrease over time with improper storage.

  • Substrate Quality: The quality and purity of the substrate, decaprenylphosphoryl-β-D-ribose (DPR), can impact the reaction rate.

  • Assay Conditions: Variations in buffer pH, temperature, and incubation times can all affect enzyme activity and inhibitor potency.

  • Off-target Effects: Some inhibitors may interact with other components in the assay, leading to misleading results. For instance, some DprE1 inhibitors have been shown to have off-target effects on human phosphodiesterase 6C (PDE6C).[7]

Troubleshooting Guide

Problem: High variability in IC50 values for this compound.

Possible Cause Recommended Solution
Poor compound solubility Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure complete dissolution before diluting into the assay buffer. Visually inspect for any precipitation. Consider pre-incubating the compound with the enzyme before adding the substrate.
Compound instability Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Inconsistent enzyme activity Aliquot the DprE1 enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment. Perform a quality control check of the enzyme activity with a known inhibitor before running new experiments.
Pipetting errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.

Problem: The positive control inhibitor shows weak or no inhibition.

Possible Cause Recommended Solution
Degraded positive control Prepare a fresh stock solution of the positive control inhibitor.
Inactive enzyme Verify the activity of the DprE1 enzyme using a fresh aliquot. If the problem persists, obtain a new batch of the enzyme.
Incorrect assay conditions Double-check the concentrations of all assay components, the pH of the buffer, and the incubation temperature and time.

Problem: High background signal in the no-enzyme control wells.

Possible Cause Recommended Solution
Contaminated reagents Use fresh, high-quality reagents, including buffer, substrate, and detection reagents.
Substrate instability Ensure proper storage of the DPR substrate.
Non-enzymatic reaction Investigate the possibility of a non-enzymatic reaction between the substrate and the detection reagents.

Quantitative Data Summary

Table 1: Physicochemical Properties of DprE1 Inhibitors

PropertyCovalent InhibitorsNon-covalent Inhibitors
Mean pIC50 for hERG inhibition 6.165.26
Log S (Aqueous Solubility) Lower mean value for active compoundsHigher mean value for active compounds
Blood-Brain Barrier Penetration Predicted not to penetrate~97% predicted not to penetrate
Plasma Protein Binding Moderate to high affinityModerate to high affinity

Data compiled from a computational analysis of ~1519 DprE1 inhibitors.[2][8]

Experimental Protocols

Detailed Methodology for a DprE1 Enzyme Inhibition Assay

This protocol is a representative example for determining the IC50 of this compound.

Materials:

  • Recombinant M. tuberculosis DprE1 enzyme

  • This compound and a known DprE1 inhibitor (positive control)

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol, 0.01% Tween-20

  • Detection Reagent (e.g., a fluorescent probe that reacts with the product)

  • 96-well black microplates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the positive control inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitors in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the DprE1 enzyme in assay buffer to the desired working concentration.

    • Prepare the DPR substrate solution in assay buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted inhibitor solutions to the wells of a 96-well plate. For control wells, add 5 µL of assay buffer with 1% DMSO (negative control) or the positive control inhibitor.

    • Add 40 µL of the diluted DprE1 enzyme to all wells except the no-enzyme control wells. Add 40 µL of assay buffer to the no-enzyme control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the DPR substrate to all wells.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

    • Read the fluorescence (or absorbance) on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal from the no-enzyme control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

DprE1_Signaling_Pathway DPR Decaprenyl-phospho-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-phospho-2'-keto-ribofuranose (DPX) DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-phospho-arabinofuranose (DPA) DprE2->DPA Reduction CellWall Arabinogalactan & Lipoarabinomannan (Cell Wall Components) DPA->CellWall Biosynthesis Inhibitor This compound Inhibitor->DprE1

Caption: DprE1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions (this compound, Positive Control) C Add Inhibitor to Plate A->C B Prepare DprE1 Enzyme and DPR Substrate D Add DprE1 Enzyme (Incubate) B->D E Add DPR Substrate (Start Reaction) B->E C->D D->E F Incubate at 37°C E->F G Add Detection Reagent F->G H Read Plate G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Experimental workflow for a DprE1 enzyme inhibition assay.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckControls Are positive and negative controls working correctly? Start->CheckControls CheckVariability Is there high variability between replicates? CheckControls->CheckVariability Yes CheckEnzyme Check Enzyme Activity (Fresh Aliquot) CheckControls->CheckEnzyme No CheckSolubility Investigate Compound Solubility CheckVariability->CheckSolubility Yes CheckPipetting Review Pipetting Technique and Calibration CheckVariability->CheckPipetting No CheckReagents Prepare Fresh Reagents (Inhibitor, Substrate, Buffer) CheckEnzyme->CheckReagents Resolved Problem Resolved CheckReagents->Resolved CheckSolubility->Resolved CheckPipetting->Resolved

Caption: A logical workflow for troubleshooting inconsistent DprE1 assay results.

References

Technical Support Center: DprE1 Inhibitor Efficacy and the Cys387 Mutation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1 inhibitors, specifically addressing the impact of the Cys387 mutation on inhibitor efficacy. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of efficacy with our covalent DprE1 inhibitor against a particular Mycobacterium tuberculosis strain. What could be the underlying reason?

A1: A common reason for a significant loss of efficacy of covalent DprE1 inhibitors, such as benzothiazinones (e.g., PBTZ169), is a mutation in the target enzyme, DprE1, specifically at the Cysteine 387 (Cys387) residue.[1][2] This residue is critical for the mechanism of action of these inhibitors, as they form a covalent bond with the thiol group of Cys387, leading to irreversible enzyme inhibition.[2][3][4] Mutations at this position, such as Cys387Ser (C387S), Cys387Gly (C387G), or Cys387Ala (C387A), prevent this covalent bond formation, resulting in high-level resistance.[1]

Q2: How can we confirm if our resistant M. tuberculosis strain has a Cys387 mutation?

A2: To confirm a Cys387 mutation, you should sequence the dprE1 gene (Rv3790) of the resistant strain. Compare the resulting sequence with the wild-type dprE1 sequence. A substitution at codon 387 will confirm the mutation.

Q3: Our compound is a non-covalent inhibitor of DprE1. Should we expect the Cys387S mutation to affect its efficacy?

A3: Generally, no. The Cys387S mutation primarily affects covalent inhibitors that directly interact with this residue. Non-covalent inhibitors, which bind to the active site through other interactions, are largely unaffected by mutations at this specific position.[1][3] You should expect to see similar Minimum Inhibitory Concentration (MIC) and IC50 values for your non-covalent inhibitor against both the wild-type and the Cys387S mutant strain.[1]

Q4: We have confirmed a Cys387S mutation. What are our options for targeting DprE1 in this resistant strain?

A4: Since the Cys387S mutation confers resistance to covalent inhibitors, you have a few options:

  • Utilize non-covalent DprE1 inhibitors: These compounds do not rely on the Cys387 residue for their activity and should retain their efficacy against the mutant strain.[1][3]

  • Develop novel inhibitors targeting different residues: Structure-based drug design can be employed to develop new inhibitors that bind to other critical residues in the DprE1 active site.

  • Explore combination therapy: Combining a DprE1 inhibitor with a drug that has a different mechanism of action could be an effective strategy against resistant strains.

Troubleshooting Guides

Problem 1: Inconsistent MIC values in our Resazurin Microtiter Assay (REMA).

  • Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum is critical for reproducible MIC results.

    • Solution: Ensure your M. tuberculosis culture is in the logarithmic growth phase. Adjust the inoculum to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9-S medium before adding it to the plate.[5]

  • Possible Cause 2: Evaporation. Evaporation from the wells of the 96-well plate can concentrate the drug and affect the results.

    • Solution: Add sterile water to the perimeter wells of the plate to maintain humidity.[6][7] Seal the plate in a plastic bag during incubation.[5][7]

  • Possible Cause 3: Resazurin solution degradation. The resazurin solution can degrade over time.

    • Solution: Prepare fresh resazurin solution (0.01-0.02% w/v in sterile water) and store it at 4°C for no longer than one week.[5][7]

Problem 2: High background signal in our DprE1 enzyme inhibition assay.

  • Possible Cause 1: Autofluorescence of the compound. The inhibitor itself might be fluorescent at the excitation and emission wavelengths used for detection.

    • Solution: Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the experimental values.[8]

  • Possible Cause 2: Non-specific binding. The compound may be binding to other components in the assay mixture.

    • Solution: Include appropriate controls, such as a reaction without the enzyme, to assess non-specific effects. Consider optimizing the buffer composition and protein concentration.

Quantitative Data Summary

The following tables summarize the impact of Cys387 mutations on the efficacy of covalent (PBTZ169) and non-covalent (Ty38c) DprE1 inhibitors.

Table 1: Minimum Inhibitory Concentrations (MICs) against M. tuberculosis Strains

CompoundStrainGenotypeMIC (µg/mL)Fold Change in MIC
PBTZ169H37RvWild-type0.0006-
PBTZ169MutantCys387Ser> 16> 26,667
Ty38cH37RvWild-type0.25-
Ty38cMutantCys387Ser0.251

Data adapted from Foo et al., 2016.[1]

Table 2: IC50 Values for DprE1 Enzyme Inhibition

CompoundDprE1 EnzymeIC50 (µM)Maximum Inhibition (%)
PBTZ169Wild-type0.03100
PBTZ169Cys387Ser Mutant5.060
Ty38cWild-type0.1100
Ty38cCys387Ser Mutant0.1100

Data adapted from Foo et al., 2016.[1][3]

Experimental Protocols

1. Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Materials:

    • 96-well microtiter plates

    • M. tuberculosis culture (e.g., H37Rv)

    • 7H9-S medium (Middlebrook 7H9 broth with 0.1% Casitone, 0.5% glycerol, and supplemented with OADC)

    • Test compound

    • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in 100 µL of 7H9-S medium directly in the 96-well plate.

    • Prepare the M. tuberculosis inoculum from a fresh culture, adjust to a McFarland standard of 1.0, and then dilute 1:20 in 7H9-S medium.

    • Add 100 µL of the diluted inoculum to each well containing the compound.

    • Include a growth control (no compound) and a sterile control (no bacteria).

    • Add sterile water to the perimeter wells to prevent evaporation.

    • Seal the plate in a plastic bag and incubate at 37°C.

    • After 7 days, add 30 µL of the resazurin solution to each well.

    • Re-incubate overnight.

    • The MIC is the lowest compound concentration that prevents a color change from blue (resazurin) to pink (resorufin).[5][7][8]

2. DprE1 Enzyme Inhibition Assay (Radiolabeled Method)

This assay measures the inhibition of DprE1 activity by monitoring the conversion of a radiolabeled substrate.

  • Materials:

    • Purified DprE1 and DprE2 enzymes

    • 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR)

    • Reaction buffer (50 mM Mops pH 7.9, 10 mM MgCl2)

    • Cofactors (1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP)

    • Test inhibitor

    • TLC plates

  • Procedure:

    • In a reaction mixture, combine the purified DprE1 and DprE2 enzymes, cofactors, and the test inhibitor at various concentrations.

    • Incubate the mixture for 30 minutes at 30°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 14C-DPR.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and extract the lipids.

    • Spot the extracted lipids onto a TLC plate and separate the substrate (DPR) from the product (decaprenylphosphoryl-β-D-arabinose, DPA).

    • Visualize the radiolabeled spots using a phosphorimager.

    • Quantify the conversion of DPR to DPA to determine the level of inhibition.[9][10]

Visualizations

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-ribose) DprE1 DprE1 DPR->DprE1 FAD -> FADH2 DPX DPX (Keto-intermediate) DprE2 DprE2 DPX->DprE2 NADH -> NAD+ DPA DPA (Decaprenylphosphoryl-arabinose) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPX DprE2->DPA Inhibitor Covalent Inhibitor (e.g., DprE1-IN-9) Inhibitor->DprE1 Covalent bond to Cys387

Caption: DprE1 pathway and inhibitor mechanism of action.

Experimental_Workflow cluster_mic MIC Determination (REMA) cluster_ic50 Enzyme Inhibition Assay (IC50) prep_plate Prepare serial dilutions of inhibitor in 96-well plate add_inoculum Add M. tuberculosis inoculum prep_plate->add_inoculum incubate1 Incubate at 37°C for 7 days add_inoculum->incubate1 add_resazurin Add resazurin solution incubate1->add_resazurin incubate2 Incubate overnight add_resazurin->incubate2 read_mic Read MIC (Blue to Pink color change) incubate2->read_mic mix_components Mix DprE1, inhibitor, and cofactors pre_incubate Pre-incubate for 30 min mix_components->pre_incubate start_reaction Add 14C-DPR substrate pre_incubate->start_reaction run_reaction Incubate for reaction time start_reaction->run_reaction stop_reaction Stop reaction and extract lipids run_reaction->stop_reaction analyze_tlc Analyze by TLC and phosphorimaging stop_reaction->analyze_tlc calc_ic50 Calculate IC50 analyze_tlc->calc_ic50

Caption: Experimental workflows for MIC and IC50 determination.

Troubleshooting_Logic start Loss of Inhibitor Efficacy Observed check_inhibitor_type Is the inhibitor covalent? start->check_inhibitor_type sequence_dpre1 Sequence dprE1 gene check_inhibitor_type->sequence_dpre1 Yes non_covalent Cys387 mutation is an unlikely cause. Investigate other factors. check_inhibitor_type->non_covalent No mutation_found Cys387 mutation found? sequence_dpre1->mutation_found resistance_explained Resistance is likely due to the mutation. Consider non-covalent inhibitors. mutation_found->resistance_explained Yes other_mechanisms Consider other resistance mechanisms (e.g., efflux pumps, drug degradation). mutation_found->other_mechanisms No

Caption: Troubleshooting logic for loss of inhibitor efficacy.

References

Technical Support Center: Enhancing In Vivo Bioavailability of DprE1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the DprE1 inhibitor, DprE1-IN-9. The focus is on overcoming challenges related to its bioavailability for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy studies with this compound are showing poor results despite good in vitro activity. What could be the issue?

A1: A common reason for this discrepancy is poor oral bioavailability of the compound. DprE1 inhibitors, particularly those belonging to the benzothiazinone class, are often characterized by low aqueous solubility, which can significantly limit their absorption from the gastrointestinal tract and thus reduce systemic exposure. This leads to suboptimal concentrations of the drug at the target site. It is crucial to assess the pharmacokinetic profile of your formulation to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Q2: How can I improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate. Techniques like micronization and nanomilling are effective.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can significantly enhance bioavailability. This is often achieved by creating a solid dispersion with a polymer carrier.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

  • Nanosuspensions: Formulating the drug as a nanosuspension can increase its dissolution velocity and saturation solubility.

A proven effective method for a similar DprE1 inhibitor, BTZ043, is the formulation of amorphous drug nanoparticles (ADN). This approach has been shown to significantly increase plasma exposure compared to a simple suspension of the neat drug.[1][2][3]

Q3: What are amorphous drug nanoparticles (ADN) and how do they improve bioavailability?

A3: Amorphous drug nanoparticles are sub-micron sized particles of the drug in a non-crystalline, or amorphous, state. This amorphous form has higher free energy and thus greater aqueous solubility and a faster dissolution rate compared to the stable crystalline form. The nanoparticle size further enhances the dissolution rate due to a larger surface area-to-volume ratio. For BTZ043, an 8-fold increase in plasma exposure was observed in mice when administered as an ADN formulation compared to a neat drug suspension.[1][2]

Q4: Are there any specific excipients that are recommended for formulating this compound for oral administration in mice?

A4: For preclinical studies in mice, simple aqueous suspensions are often used for initial screenings. A common vehicle is an aqueous solution of 0.5% to 1% carboxymethylcellulose (CMC) or similar suspending agents. For more advanced formulations aimed at improving bioavailability, the choice of excipients will depend on the chosen strategy. For amorphous solid dispersions, polymers like HPMC, PVP, or Soluplus® are often used. For nanosuspensions, stabilizers such as surfactants (e.g., polysorbates) and polymers are necessary to prevent particle aggregation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low and variable drug exposure in plasma after oral dosing. Poor aqueous solubility and slow dissolution of this compound.1. Reduce the particle size of the drug substance (micronization or nanomilling). 2. Formulate this compound as amorphous drug nanoparticles (ADN) to improve dissolution rate and solubility. 3. Explore lipid-based formulations if the compound is highly lipophilic.
Precipitation of the compound in the formulation upon standing. The compound is not adequately stabilized in the suspension.1. Increase the concentration of the suspending agent (e.g., carboxymethylcellulose). 2. For nanosuspensions, ensure the appropriate type and concentration of stabilizers (surfactants and/or polymers) are used.
Difficulty in administering the formulation via oral gavage due to high viscosity. The concentration of the suspending agent or the drug is too high.1. Optimize the concentration of the suspending agent to achieve a balance between stability and viscosity. 2. If possible, reduce the dosing concentration by increasing the dosing volume (within acceptable limits for the animal model).

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of the DprE1 inhibitor BTZ043 in mice with two different oral formulations, demonstrating the significant improvement in bioavailability with an amorphous drug nanoparticle (ADN) formulation.

Table 1: Pharmacokinetic Parameters of BTZ043 in Balb/c Mice Following a Single Oral Dose (25 mg/kg)

FormulationCmax (µg/L)Tmax (h)AUC0–4h (µg·h/L)
Neat BTZ043 Suspension~50~1.0243
BTZ043 ADN~750~0.51956

Data extracted from a comparative pharmacokinetics study.[1][2] The ADN formulation resulted in an approximately 8-fold increase in plasma exposure (AUC0–4h) compared to the neat drug suspension.[1][2]

Experimental Protocols

Protocol 1: Preparation of Amorphous Drug Nanoparticles (ADN) of a DprE1 Inhibitor

This protocol is adapted from a method used for the DprE1 inhibitor BTZ043 and can be used as a starting point for this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or another suitable polymer stabilizer

  • Organic solvent (e.g., acetone, dichloromethane)

  • Anti-solvent (e.g., deionized water)

  • High-speed homogenizer or microfluidizer

Procedure:

  • Dissolve this compound and the polymer stabilizer (e.g., PVP) in the organic solvent. The ratio of drug to polymer may need to be optimized, but a starting point could be 1:1 or 1:2 (w/w).

  • Rapidly add the organic solution to the anti-solvent (deionized water) under high-speed homogenization. The volume ratio of the organic phase to the anti-solvent should be optimized to ensure efficient precipitation and nanoparticle formation (e.g., 1:10).

  • Continue homogenization for a specified period to ensure uniform particle size distribution.

  • The resulting nanosuspension can be concentrated and washed to remove the organic solvent, for example, by tangential flow filtration.

  • The final ADN suspension can be freeze-dried to produce a powder for long-term storage, which can be reconstituted in a suitable vehicle before administration.

Protocol 2: Oral Administration of this compound Formulation to Mice via Gavage

Materials:

  • This compound formulation (e.g., ADN suspension reconstituted in 0.5% CMC)

  • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Accurately weigh the mouse to determine the correct dosing volume. The typical maximum oral gavage volume for a mouse is 10 mL/kg.[4]

  • Prepare the this compound formulation to the desired concentration and ensure it is well-suspended.

  • Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.

  • Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the needle into the esophagus.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently remove the gavage needle along the same path it was inserted.

  • Monitor the mouse for a few minutes after dosing for any signs of distress.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study DprE1_IN_9 This compound (Crystalline) Dissolution Dissolve in Organic Solvent with Stabilizer DprE1_IN_9->Dissolution Precipitation Rapid Precipitation in Aqueous Anti-solvent Dissolution->Precipitation ADN Amorphous Drug Nanoparticles (ADN) Precipitation->ADN Reconstitution Reconstitute ADN in Vehicle (e.g., 0.5% CMC) ADN->Reconstitution Oral_Gavage Oral Gavage in Mice Reconstitution->Oral_Gavage PK_Sampling Pharmacokinetic Blood Sampling Oral_Gavage->PK_Sampling Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Analysis

Caption: Workflow for improving this compound bioavailability using ADN.

signaling_pathway DprE1_IN_9 This compound (Oral Administration) GI_Tract Gastrointestinal Tract DprE1_IN_9->GI_Tract DprE1 DprE1 Enzyme DprE1_IN_9->DprE1 Inhibition Absorption Absorption GI_Tract->Absorption Bioavailability Challenge (Low Solubility) Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Target_Site Mycobacterium tuberculosis (Site of Infection) Systemic_Circulation->Target_Site Arabinan_Synthesis Arabinan Synthesis DprE1->Arabinan_Synthesis Cell_Wall Cell Wall Integrity Arabinan_Synthesis->Cell_Wall Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis

Caption: this compound mechanism of action and bioavailability challenge.

References

Validation & Comparative

Comparative Guide to DprE1 Inhibitors for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action and performance of decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While this guide aims to confirm the mechanism of action of DprE1-IN-9 , a thorough review of published scientific literature and patent databases did not yield specific public data for a compound with this designation. Therefore, this guide will focus on well-characterized DprE1 inhibitors, providing a framework for evaluating novel compounds like this compound as data becomes available.

Mechanism of Action of DprE1 Inhibitors

DprE1 is a critical enzyme in the arabinan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall.[1][2] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two key components of the Mtb cell wall.[2][3] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death.[4]

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: These compounds, often containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[2] The nitro group is reduced by the flavin cofactor (FAD) of DprE1 to a reactive nitroso species, which then attacks the thiol group of Cys387, forming a covalent adduct and permanently inactivating the enzyme.[2]

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate, DPR. They do not form a permanent bond with the enzyme.

Performance of DprE1 Inhibitors

The following tables summarize the in vitro performance of several well-characterized DprE1 inhibitors, providing a benchmark for the evaluation of new chemical entities.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors against M. tuberculosis

CompoundDprE1 IC50 (nM)Mtb MIC (nM)
BTZ043 -2.3[2]
PBTZ169 (Macozinone) -0.65[2]

Note: IC50 values for direct DprE1 inhibition are not always reported in the same format; however, their potent MIC values are well-established.

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors against M. tuberculosis

CompoundDprE1 IC50 (µM)Mtb MIC (µM)
TBA-7371 ->0.0015
OPC-167832 -0.0011
Azaindoles (general) VariesVaries
Indazole Sulfonamides (e.g., DG167) VariesVaries

Note: Specific and consistent DprE1 IC50 values for non-covalent inhibitors are highly varied in the literature and depend on assay conditions. Their potent anti-mycobacterial activity (MIC) is a key indicator of their efficacy. TBA-7371 and OPC-167832 are in clinical development.[4][5]

Experimental Protocols

DprE1 Enzyme Inhibition Assay (Fluorometric Resazurin-Based Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of its substrate, using a fluorogenic probe.

Materials:

  • Purified recombinant Mtb DprE1 enzyme

  • DprE1 substrate: farnesyl-phosphoryl-β-D-ribofuranose (FPR) or geranylgeranyl-phosphoryl-β-D-ribose (GGPR)

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red or Resazurin

  • Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij-35

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare a reaction mixture containing the DprE1 enzyme (e.g., 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM) in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Pre-incubate the reaction mixture with the test compound for 10 minutes at 30°C.

  • Initiate the reaction by adding the DprE1 substrate (e.g., 0.3 µM FPR).

  • Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mtb Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin solution (0.02% w/v)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the optical density at 600 nm (OD₆₀₀) to approximately 0.05-0.1, and then dilute it to the final desired cell concentration.

  • Inoculate each well with the bacterial suspension to a final volume of 200 µL. Include a drug-free control (growth control) and a media-only control (sterility control).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

Visualizations

DprE1_Pathway cluster_inhibition Inhibition PRPP 5-Phosphoribosyl-1-pyrophosphate DPR Decaprenyl-P-Ribose PRPP->DPR PRA-T DPX Decaprenyl-P-2-keto-Ribose DPR->DPX DprE1 (FAD -> FADH2) DPA Decaprenyl-P-Arabinose DPX->DPA DprE2 (NADH -> NAD+) Arabinan Arabinan Synthesis DPA->Arabinan Arabinofuranosyl- transferases DprE1_Inhibitor DprE1 Inhibitors (e.g., this compound) DprE1_Inhibitor->DPX Blocks

Caption: DprE1-dependent arabinan biosynthesis pathway in Mtb.

Covalent_Inhibition DprE1 DprE1 Enzyme (with FAD) Reduced_Inhibitor Reduced Inhibitor (Nitroso-species) DprE1->Reduced_Inhibitor Reduction by FADH2 Inhibitor Covalent Inhibitor (Nitro-compound) Inhibitor->DprE1 Binding Covalent_Adduct DprE1-Inhibitor Covalent Adduct (Inactive Enzyme) Reduced_Inhibitor->Covalent_Adduct Nucleophilic attack by Cys387

Caption: Mechanism of covalent inhibition of DprE1.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) Enzyme_Assay DprE1 Enzyme Inhibition Assay Start->Enzyme_Assay MIC_Assay Mtb Growth Inhibition Assay (MIC) Enzyme_Assay->MIC_Assay Determine IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Vero cells) MIC_Assay->Cytotoxicity_Assay Determine MIC In_Vivo In Vivo Efficacy (Mouse Model) Cytotoxicity_Assay->In_Vivo Assess Selectivity Index Lead_Opt Lead Optimization In_Vivo->Lead_Opt Evaluate in vivo efficacy

References

A Comparative Guide to the Efficacy of Non-Covalent DprE1 Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of non-covalent inhibitors targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. As a validated target for novel anti-tubercular agents, understanding the comparative potency of different inhibitors is crucial for advancing drug discovery efforts.[1][2]

Important Note on DprE1-IN-9: At the time of publication, a search of publicly available scientific literature and databases did not yield specific efficacy data for a compound designated "this compound". Therefore, this guide has been structured to provide a framework for comparing DprE1 inhibitors, using the well-characterized clinical candidates TBA-7371 and OPC-167832 as illustrative examples. Researchers can utilize the provided tables and methodologies to benchmark this compound's performance once experimental data is available.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of selected non-covalent DprE1 inhibitors. Efficacy is presented in terms of the half-maximal inhibitory concentration (IC50) against the DprE1 enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis.

CompoundDprE1 IC50M. tuberculosis H37Rv MICReference(s)
This compound Data not availableData not available
TBA-7371 10 nM0.64 - 1.0 µg/mL (approx. 0.78-3.12 µM)[3][4][5]
OPC-167832 258 nM (0.258 µM)0.0005 µg/mL[6][7][8][9]

Signaling Pathway and Experimental Workflow

To provide context for the mechanism of action and evaluation process, the following diagrams illustrate the DprE1 signaling pathway and a general experimental workflow for assessing DprE1 inhibitors.

DprE1_Pathway DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor Non-covalent DprE1 Inhibitor Inhibitor->DprE1 Inhibition

Caption: DprE1 catalyzes the oxidation of DPR to DPX, a key step in the biosynthesis of the mycobacterial cell wall.

Experimental_Workflow General Workflow for DprE1 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays EnzymeAssay DprE1 Enzymatic Assay (IC50) MICAssay Whole-Cell M. tuberculosis MIC Assay EnzymeAssay->MICAssay PK Pharmacokinetics MICAssay->PK Efficacy Murine TB Model Efficacy PK->Efficacy Lead Lead Compound Efficacy->Lead Start Compound Synthesis Start->EnzymeAssay

Caption: A typical cascade for the evaluation of novel DprE1 inhibitors, from initial enzymatic screening to in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of DprE1 inhibitors.

DprE1 Enzymatic Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the in vitro potency of inhibitors against the DprE1 enzyme.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of DprE1 by 50%.

Materials:

  • Recombinant purified DprE1 enzyme.

  • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog such as farnesylphosphoryl-β-D-ribofuranose (FPR).[10]

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) or menaquinone.[10]

  • Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2).[10]

  • Test compounds (e.g., this compound, TBA-7371) at various concentrations.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DprE1 enzyme to each well.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined period (e.g., 30 minutes at 30°C) to allow for inhibitor binding.[10]

  • Initiate the enzymatic reaction by adding the substrate (DPR or FPR) and the electron acceptor (DCPIP).

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.[10]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the Resazurin Microtiter Assay (REMA), a common colorimetric method for determining the MIC of compounds against M. tuberculosis.[11][12][13][14]

Objective: To determine the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[13]

  • Test compounds at various concentrations.

  • Resazurin sodium salt solution (0.01-0.02% w/v).[12][13]

  • 96-well microplates.

  • Incubator (37°C).

Procedure:

  • Grow a culture of M. tuberculosis H37Rv to mid-log phase.

  • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard no. 1) and then dilute it further in 7H9 broth.[12]

  • Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing 7H9 broth.

  • Inoculate each well with the diluted bacterial suspension. Include a drug-free growth control and a sterile control.

  • Seal the plates and incubate at 37°C for 7 days.[11]

  • After incubation, add the resazurin solution to each well and re-incubate overnight.[11][12]

  • Observe the plates for a color change. A blue color indicates no bacterial growth, while a pink color signifies bacterial viability.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11]

References

Comparative Efficacy of DprE1 Inhibitors Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutics. One of the most promising new drug targets is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall biosynthesis pathway. This guide provides a comparative analysis of the efficacy of prominent DprE1 inhibitors against drug-resistant Mtb strains, based on available experimental data.

While the specific compound "DprE1-IN-9" was not identifiable as a standard nomenclature in the reviewed literature, this guide focuses on a selection of well-characterized DprE1 inhibitors that are currently in various stages of preclinical and clinical development: PBTZ169 (Macozinone), BTZ043, TBA-7371, and TCA1.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

DprE1 is a flavoenzyme that catalyzes a critical epimerization step in the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial cell death. This novel mechanism of action makes DprE1 inhibitors potent against Mtb strains that are resistant to current first- and second-line drugs.

cluster_CellWall Mycobacterial Cell Wall Biosynthesis cluster_Inhibitors DprE1 Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Lysis Cell Lysis CellWall->Lysis Leads to DprE1_Inhibitors DprE1 Inhibitors (e.g., PBTZ169, BTZ043, TBA-7371, TCA1) DprE1_Target DprE1 DprE1_Inhibitors->DprE1_Target Binds to Inhibition Inhibition Inhibition->DPX Blocks Conversion Disruption Pathway Disruption cluster_Workflow Experimental Workflow for Efficacy Evaluation A Prepare serial dilutions of DprE1 inhibitors in 96-well plates B Prepare and add Mtb inoculum to wells A->B C Incubate plates at 37°C for 7 days B->C D Add Resazurin indicator C->D E Re-incubate and read results (color change) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

structural basis for DprE1-IN-9 inhibition compared to known ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides a detailed comparison of the structural basis of inhibition for prominent ligands targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a validated and highly vulnerable target for novel anti-tuberculosis drugs. Its inhibition disrupts the synthesis of essential arabinan polymers, leading to bacterial cell death.[1][2][3] Numerous inhibitors have been developed, broadly classified as covalent and non-covalent binders. This guide will focus on the structural basis of inhibition for the well-characterized covalent inhibitor PBTZ169 and the non-covalent inhibitor TCA1, providing a framework for understanding the diverse mechanisms of DprE1 inhibition. While information on a specific ligand designated "DprE1-IN-9" is not publicly available, the principles of interaction derived from known inhibitors provide a strong foundation for evaluating novel compounds.

Covalent vs. Non-Covalent Inhibition: A Tale of Two Mechanisms

DprE1 inhibitors achieve their effect through distinct molecular interactions, primarily categorized by the formation or absence of a covalent bond with the enzyme.

Covalent Inhibitors , such as the benzothiazinones (BTZs) BTZ043 and PBTZ169, act as suicide inhibitors.[2][4] Their mechanism involves the reduction of a nitro group to a reactive nitroso derivative by the FAD cofactor within the DprE1 active site.[2] This activated form then forms a covalent semimercaptal adduct with a key cysteine residue (Cys387 in M. tuberculosis DprE1), leading to irreversible inactivation of the enzyme.[2][5][6][7]

Non-covalent Inhibitors , on the other hand, bind to the active site through a network of weaker interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.[8] TCA1 is a prime example of a non-covalent inhibitor that effectively competes with the natural substrate.[9] The binding of these inhibitors is reversible, and their efficacy is determined by the cumulative strength of these non-covalent interactions.[8]

Comparative Analysis of Inhibitor Binding

The structural details gleaned from X-ray crystallography of DprE1 in complex with various inhibitors provide invaluable insights into their mechanisms of action.

PBTZ169: The Covalent Binder

The crystal structure of M. tuberculosis DprE1 in complex with PBTZ169 (PDB ID: 4NCR) reveals the precise nature of its covalent inhibition.[5][10]

  • Covalent Adduct Formation: The most critical interaction is the formation of a semimercaptal bond between the activated nitroso group of PBTZ169 and the sulfur atom of Cys387.[5][10] This covalent linkage permanently blocks the active site.

  • Key Residue Interactions: The benzothiazinone ring of PBTZ169 is stabilized within a hydrophobic pocket.[10] The trifluoromethyl group, a key determinant for potent activity, is accommodated in a specific hydrophobic pocket, enhancing binding affinity.[6][7]

TCA1: The Non-Covalent Challenger

The crystal structure of DprE1 in complex with TCA1 (PDB ID: 4KW5) illustrates a different, non-covalent mode of inhibition.[1][11]

  • Hydrophobic and van der Waals Interactions: The thiophene moiety of TCA1 binds deep within the active site, engaging in extensive hydrophobic and van der Waals interactions.[11]

  • Hydrogen Bonding Network: Crucially, TCA1 forms several hydrogen bonds that anchor it in the active site. A key hydrogen bond is formed between the thiophene moiety and His132.[11] Additionally, the carbonyl groups of TCA1 form hydrogen bonds with Lys418 and Ser228.[11]

  • Overlapping Binding Site: Structural superposition shows that the binding site of TCA1 significantly overlaps with that of BTZ-derived inhibitors, explaining its competitive inhibition.[9]

Quantitative Comparison of DprE1 Inhibitors

The following table summarizes key quantitative data for PBTZ169 and TCA1, highlighting their distinct inhibitory profiles.

InhibitorClassPDB IDIC50 / KiKey Interacting Residues
PBTZ169 Covalent (Benzothiazinone)4NCR[5][10]Nanomolar range (specific IC50 not readily available in provided abstracts)Cys387 (covalent bond) [5][10]
TCA1 Non-covalent (Thiophene-arylamide)4KW5[1][11]Potent inhibition (specific IC50 not readily available in provided abstracts)His132, Lys418, Ser228 (hydrogen bonds)[11]

Experimental Protocols

The determination of inhibitor potency and the elucidation of their binding mechanisms rely on a suite of biochemical and biophysical assays.

DprE1 Inhibition Assay

A common method to determine the inhibitory potency (IC50) of compounds against DprE1 is a cell-free assay that monitors the production of decaprenylphosphoryl arabinose (DPA).[12]

  • Enzyme and Substrate Preparation: Purified DprE1 enzyme and its substrate, decaprenylphosphoryl-β-D-ribose (DPR), often radiolabeled (e.g., with 14C), are prepared.[6]

  • Incubation: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor.

  • Reaction Quenching and Product Separation: The enzymatic reaction is stopped, and the product (DPA) is separated from the substrate (DPR) using thin-layer chromatography (TLC).[6][12]

  • Detection and Quantification: The amount of product formed is quantified, typically by autoradiography if a radiolabeled substrate is used.[12]

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.

X-ray Crystallography

Determining the three-dimensional structure of DprE1 in complex with an inhibitor is crucial for understanding the molecular basis of inhibition.

  • Protein Expression and Purification: The DprE1 enzyme is expressed, typically in E. coli, and purified to homogeneity.

  • Crystallization: The purified DprE1 is co-crystallized with the inhibitor of interest. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find those that promote crystal growth.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into this map and refined to yield the final atomic-resolution structure.

Visualizing the Inhibition Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key differences in the binding modes of covalent and non-covalent DprE1 inhibitors.

G Mechanism of Covalent DprE1 Inhibition (e.g., PBTZ169) cluster_0 DprE1 Active Site cluster_1 Inhibitor Activation & Binding DprE1 DprE1 Enzyme FAD FAD Cofactor PBTZ169_nitroso PBTZ169 (Nitroso form) (Reactive) FAD->PBTZ169_nitroso Activation Cys387 Cysteine 387 Adduct Covalent Adduct Cys387->Adduct PBTZ169_nitro PBTZ169 (Nitro form) PBTZ169_nitro->FAD Reduction PBTZ169_nitroso->Cys387 Covalent Bond Formation Adduct->DprE1 Inhibition

Caption: Covalent inhibition of DprE1 by PBTZ169.

G Mechanism of Non-Covalent DprE1 Inhibition (e.g., TCA1) cluster_0 DprE1 Active Site cluster_1 Inhibitor Binding DprE1 DprE1 Enzyme ActiveSite Hydrophobic Pocket His132 His132 Lys418 Lys418 Ser228 Ser228 TCA1 TCA1 TCA1->DprE1 Reversible Inhibition TCA1->ActiveSite Hydrophobic Interactions TCA1->His132 H-Bond TCA1->Lys418 H-Bond TCA1->Ser228 H-Bond

Caption: Non-covalent inhibition of DprE1 by TCA1.

Conclusion

The structural and mechanistic diversity of DprE1 inhibitors provides a rich landscape for the development of novel anti-tuberculosis therapies. Covalent inhibitors like PBTZ169 offer potent and irreversible enzyme inactivation, while non-covalent inhibitors such as TCA1 provide an alternative mechanism that avoids the potential liabilities of reactive moieties. A thorough understanding of the key interactions that drive the potency and specificity of these different inhibitor classes is essential for the rational design of the next generation of DprE1-targeting drugs. While the specific details of "this compound" remain elusive, the comparative analysis presented here offers a robust framework for its future characterization and for the broader field of anti-tubercular drug discovery.

References

Validating DprE1 Target Specificity in Mycobacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data for validating the target specificity of inhibitors against Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[1] This guide will focus on a representative covalent inhibitor, PBTZ169 (Macozinone) , and compare its performance with other notable DprE1 inhibitors, providing researchers with the necessary information to evaluate and select compounds for further development.

DprE1 Signaling Pathway and Inhibition

DprE1 is a key enzyme in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), an essential precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall. The inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.[2][3]

DprE1_Pathway cluster_synthesis DPA Synthesis Pathway cluster_inhibition Mechanism of Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) [Target of Inhibition] DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-D-2-keto-erythropentose (DPX) DprE1->DPX DprE2 DprE2 (Reductase) DPX->DprE2 Reduction DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan Inhibitor DprE1 Inhibitor (e.g., PBTZ169) Inhibitor->DprE1 Covalent or Non-covalent Binding

Figure 1: DprE1 pathway and mechanism of inhibition.

Comparative Performance of DprE1 Inhibitors

The following table summarizes the in vitro activity of PBTZ169 (Macozinone) and other notable DprE1 inhibitors against Mycobacterium tuberculosis H37Rv.

CompoundClassMechanismDprE1 IC50 (nM)Mtb MIC (µg/mL)Cytotoxicity (IC50, µM)
PBTZ169 (Macozinone) BenzothiazinoneCovalent~30.0004>100 (Vero cells)
BTZ043 BenzothiazinoneCovalent~20.001>128 (Vero cells)
TBA-7371 AzaindoleNon-covalent~150.015>50 (HepG2 cells)
OPC-167832 DihydroquinoloneNon-covalent~0.30.00024>21.7 (multiple cell lines)

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

MIC_Workflow Start Prepare serial dilutions of test compounds in 96-well plates Inoculate Inoculate wells with M. tuberculosis H37Rv culture Start->Inoculate Incubate Incubate plates at 37°C for 7-14 days Inoculate->Incubate Add_Indicator Add a viability indicator (e.g., Resazurin) Incubate->Add_Indicator Incubate_Again Incubate for an additional 24-48 hours Add_Indicator->Incubate_Again Read_Results Determine MIC by visual inspection or spectrophotometry Incubate_Again->Read_Results End Lowest concentration with no growth is the MIC Read_Results->End

Figure 2: Workflow for MIC determination.

Protocol:

  • Prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 7 to 14 days.

  • Following incubation, add a resazurin-based indicator solution to each well.

  • Incubate for an additional 24 to 48 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change of the indicator (e.g., from blue to pink for resazurin), indicating inhibition of bacterial metabolism and growth.[4]

In Vitro DprE1 Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against purified DprE1 enzyme.

Protocol:

  • Express and purify recombinant DprE1 from E. coli.

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains purified DprE1, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and a suitable buffer.

  • Test compounds at various concentrations are pre-incubated with the enzyme.

  • The reaction is initiated by the addition of DPR.

  • The conversion of DPR to the product, decaprenylphosphoryl-D-2-keto-erythropentose (DPX), is monitored. This can be done using various methods, including a coupled assay with DprE2 where the consumption of NADH is measured spectrophotometrically, or by direct detection of DPX using chromatographic methods.[5]

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Cytotoxicity_Workflow Start Seed mammalian cells (e.g., Vero, HepG2) in 96-well plates Add_Compounds Add serial dilutions of test compounds Start->Add_Compounds Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Add_Compounds->Incubate Add_Reagent Add a cell viability reagent (e.g., MTT, resazurin) Incubate->Add_Reagent Incubate_Again Incubate for a further 2-4 hours Add_Reagent->Incubate_Again Measure_Signal Measure absorbance or fluorescence Incubate_Again->Measure_Signal Calculate_IC50 Calculate the IC50 from the dose-response curve Measure_Signal->Calculate_IC50

Figure 3: Workflow for cytotoxicity testing.

Protocol:

  • Seed a suitable mammalian cell line (e.g., Vero or HepG2) in 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add a cell viability reagent, such as MTT or resazurin, to each well.

  • Incubate for an additional 2 to 4 hours.

  • Measure the absorbance or fluorescence, depending on the reagent used.

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viable cells against the compound concentration.[6][7][8]

Conclusion

Validating the on-target activity of novel DprE1 inhibitors is a critical step in the anti-tubercular drug discovery pipeline. The methodologies and comparative data presented in this guide provide a framework for the robust evaluation of new chemical entities. By employing a combination of whole-cell screening, biochemical assays, and cytotoxicity testing, researchers can effectively characterize and prioritize promising DprE1 inhibitors for further preclinical and clinical development. The continued exploration of diverse chemical scaffolds targeting DprE1 holds significant promise for the development of new, effective treatments for tuberculosis.

References

Lack of Cross-Resistance of Novel DprE1 Inhibitors with Existing Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the next-generation benzothiazinone, PBTZ169, demonstrates potent activity against multi-drug and extensively drug-resistant Mycobacterium tuberculosis, highlighting a promising new tool in the fight against resistant TB.

Researchers and drug development professionals are in a continuous search for novel therapeutics to combat the growing threat of drug-resistant tuberculosis (TB). DprE1 inhibitors, a new class of anti-TB agents, target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. This novel mechanism of action suggests a low probability of cross-resistance with existing TB drugs. This guide provides a comparative overview of the cross-resistance profile of a prominent DprE1 inhibitor, PBTZ169 (macozinone), with other standard and novel TB drugs, supported by experimental data. While specific data for DprE1-IN-9 is not publicly available, PBTZ169 serves as a well-characterized exemplar of this promising drug class.

Quantitative Comparison of In Vitro Activity

The in vitro potency of DprE1 inhibitors against drug-resistant M. tuberculosis strains is a key indicator of their potential clinical utility and lack of cross-resistance. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of PBTZ169 against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains in comparison to other anti-TB agents.

Drug/CompoundDrug ClassTargetMIC90 against MDR-TB (mg/L)MIC90 against XDR-TB (mg/L)
PBTZ169 Benzothiazinone (DprE1 Inhibitor) DprE1 ≤0.016 [1]≤0.016 [1]
MoxifloxacinFluoroquinoloneDNA gyrase16.0[1]-
LinezolidOxazolidinoneProtein synthesis1.0[1]-
ClofazimineRimino-phenazineMultiple1.0[1]-
BedaquilineDiarylquinolineATP synthase0.031[1]-
DelamanidNitroimidazoleMycolic acid synthesis0.031[1]-

The exceptionally low MIC90 values of PBTZ169 against both MDR and XDR-TB strains underscore its potent activity and the absence of cross-resistance with the drugs that define these resistant phenotypes[1].

Resistance Mechanisms: A Comparative Overview

Understanding the mechanisms of resistance is crucial for predicting and interpreting cross-resistance profiles.

  • DprE1 Inhibitors (e.g., PBTZ169): Resistance primarily arises from mutations in the dprE1 gene, particularly at the Cys387 residue, which is the covalent binding site for benzothiazinones[2]. This target-specific resistance mechanism is distinct from those of other TB drugs. Low-level resistance has also been associated with mutations in the rv0678 gene, which regulates an efflux pump. Notably, these rv0678 mutations can also confer low-level cross-resistance to bedaquiline[3][4][5].

  • Other TB Drugs: Resistance to other TB drugs is conferred by mutations in different genes related to their specific targets or mechanisms of activation. For example, resistance to rifampicin is due to mutations in rpoB, isoniazid resistance to mutations in katG and inhA, and fluoroquinolone resistance to mutations in gyrA and gyrB.

The distinct genetic basis for resistance to DprE1 inhibitors is a strong indicator of the low likelihood of cross-resistance with other drug classes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to assess the susceptibility of M. tuberculosis to antimicrobial agents. The Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and low-cost method.

Resazurin Microtiter Assay (REMA) for MIC Determination

1. Principle: This colorimetric assay is based on the ability of metabolically active mycobacterial cells to reduce the blue indicator dye, resazurin, to a pink-colored product, resorufin. The MIC is determined as the lowest drug concentration that prevents this color change, thus indicating inhibition of bacterial growth[6].

2. Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) or ADC (albumin-dextrose-catalase)

  • M. tuberculosis culture (H37Rv or clinical isolates)

  • Antimicrobial agents (stock solutions of known concentrations)

  • Resazurin solution (0.01% w/v in sterile distilled water)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

3. Procedure:

  • Preparation of Drug Dilutions:

    • Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the drug to the first well of a row and perform serial two-fold dilutions across the plate.

    • The last well serves as a drug-free growth control.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth until it reaches a turbidity equivalent to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in fresh 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-10 days[1].

  • Addition of Resazurin and Reading:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Incubate for another 24-48 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest drug concentration in a well that remains blue[6].

Visualizing the Lack of Cross-Resistance

The following diagrams illustrate the distinct mechanisms of action and resistance, providing a clear rationale for the absence of cross-resistance between DprE1 inhibitors and other major TB drugs.

Mechanism of Action & Resistance of DprE1 Inhibitors vs. Other TB Drugs cluster_DprE1 DprE1 Inhibitors (e.g., PBTZ169) cluster_Rifampicin Rifampicin cluster_Isoniazid Isoniazid DprE1_drug PBTZ169 DprE1_target DprE1 Enzyme DprE1_drug->DprE1_target Inhibits DprE1_pathway Arabinogalactan Synthesis DprE1_target->DprE1_pathway Catalyzes DprE1_resistance dprE1 gene mutation (e.g., Cys387Ser) DprE1_target->DprE1_resistance Mutation confers resistance DprE1_effect Cell Wall Disruption -> Cell Death DprE1_pathway->DprE1_effect Leads to Rif_drug Rifampicin Rif_target RNA Polymerase (RpoB) Rif_drug->Rif_target Inhibits Rif_pathway Transcription Rif_target->Rif_pathway Mediates Rif_resistance rpoB gene mutation Rif_target->Rif_resistance Mutation confers resistance Rif_effect Inhibition of RNA Synthesis -> Cell Death Rif_pathway->Rif_effect Leads to Inh_drug Isoniazid (Prodrug) Inh_activation KatG Inh_drug->Inh_activation Activated by Inh_target InhA Inh_activation->Inh_target Inhibits Inh_resistance katG or inhA gene mutation Inh_activation->Inh_resistance Mutation confers resistance Inh_pathway Mycolic Acid Synthesis Inh_target->Inh_pathway Catalyzes Inh_target->Inh_resistance Inh_effect Cell Wall Disruption -> Cell Death Inh_pathway->Inh_effect Leads to Experimental_Workflow start Start: Prepare Drug Dilutions in 96-well plate inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate Plate inoculum->inoculate incubate Incubate at 37°C (7-10 days) inoculate->incubate add_resazurin Add Resazurin Solution incubate->add_resazurin incubate2 Incubate (24-48 hours) add_resazurin->incubate2 read Read Results: Blue = Inhibited Pink = Growth incubate2->read mic Determine MIC read->mic

References

Comparative Analysis of DprE1 Inhibitor Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding kinetics of selected inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis. While specific kinetic data for "DprE1-IN-9" is not publicly available, this guide offers a comparative overview of other significant DprE1 inhibitors, detailing their binding affinities and the experimental protocols used for their characterization.

DprE1 is a flavoenzyme that catalyzes a vital step in the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] Its inhibition leads to bacterial cell death, making it a promising target for novel anti-tuberculosis drugs.[3][4] DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[1][5]

Comparative Binding Kinetics of DprE1 Inhibitors

The following table summarizes the binding and inhibitory activities of several well-characterized DprE1 inhibitors. These compounds represent different chemical scaffolds and modes of action, providing a basis for comparative evaluation.

InhibitorTypeTargetParameterValueReference
BTZ043 CovalentM. tuberculosis DprE1IC50~4.5 µM (M. smegmatis)[6]
M. tuberculosis H37RvMIC1 ng/mL[7]
Macozinone (PBTZ169) CovalentM. tuberculosis DprE1--[8]
TBA-7371 Non-covalentM. tuberculosis DprE1-Potent antimycobacterial activities[8]
OPC-167832 Non-covalentM. tuberculosis DprE1-Potent antimycobacterial activities[8]
Compound H3 Non-covalentM. tuberculosis H37RaMIC1.25 µM[8]
CT325 CovalentM. bovis BCG, M. smegmatisEC504.6 µg/mL, 10.4 µg/mL[9]

Note: Direct comparison of binding kinetics can be complex due to variations in experimental conditions and assays. IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are common metrics for inhibitor potency. EC50 (half-maximal effective concentration) is also reported for whole-cell activity.

Experimental Protocols

Accurate determination of binding kinetics is crucial for inhibitor characterization. The following are detailed methodologies for key experiments cited in the study of DprE1 inhibitors.

DprE1 Enzymatic Activity Assay

This assay measures the enzymatic activity of DprE1 and the inhibitory effect of compounds by monitoring the conversion of a substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified DprE1 enzyme (e.g., 50 µg), 1 mM FAD, and the test inhibitor at the desired concentration in a suitable buffer (e.g., 50 mM Mops, pH 7.9, 10 mM MgCl₂).[9]

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes at 30°C) to allow for binding.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as 14C-decaprenylphosphoryl-β-D-ribose (14C-DPR).[9]

  • Reaction Quenching: After a specific incubation time, stop the reaction.

  • Product Separation and Detection: Separate the product (e.g., 14C-decaprenylphosphoryl-2-keto-β-D-erythropentofuranose, DPX) from the substrate using thin-layer chromatography (TLC).[9][10]

  • Data Analysis: Quantify the amount of product formed to determine the enzyme activity and the percentage of inhibition by the compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions and determine association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD).

Protocol:

  • Sensor Chip Preparation: Immobilize purified DprE1 protein (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.[11][12]

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP).[11]

  • Interaction Analysis:

    • Association: Inject the analyte at different concentrations over the ligand-immobilized surface at a constant flow rate and monitor the change in the SPR signal (measured in Resonance Units, RU) over time.[13]

    • Dissociation: After the association phase, replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.[13]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., 50 mM NaOH) to remove the bound analyte and prepare the surface for the next injection.[11]

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Ka or KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

  • Sample Preparation: Prepare a solution of purified DprE1 protein in a suitable buffer and place it in the sample cell of the calorimeter. Fill the injection syringe with a solution of the inhibitor at a concentration typically 10-20 times higher than the protein concentration. Ensure both solutions are in identical buffer to minimize heats of dilution.[14][15]

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the protein solution while monitoring the heat change.[16]

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).[15][16]

Visualizing the DprE1 Pathway and Experimental Workflow

To better understand the context of DprE1 inhibition and the experimental processes, the following diagrams are provided.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto- β-D-erythropentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Inhibition

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_biophysical Biophysical Assays cluster_cellular Cell-based Assay Enzyme Purified DprE1 Assay Enzymatic Assay Enzyme->Assay Substrate Substrate (e.g., DPR) Substrate->Assay Inhibitor_B DprE1 Inhibitor Inhibitor_B->Assay IC50 Determine IC50 Assay->IC50 SPR Surface Plasmon Resonance (SPR) Kinetics Determine kon, koff, KD SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Thermo Determine Ka, ΔH, n ITC->Thermo Mtb Mycobacterium tuberculosis Culture MIC_Assay MIC Determination Mtb->MIC_Assay Inhibitor_C DprE1 Inhibitor Inhibitor_C->MIC_Assay MIC_Value Determine MIC MIC_Assay->MIC_Value

Caption: Workflow for characterizing DprE1 inhibitors.

References

Assessing the Synergistic Potential of DprE1-IN-9 with First-Line TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the novel anti-tuberculosis (TB) drug candidate, DprE1-IN-9, and its potential for synergistic interaction with established first-line anti-TB therapeutics. This compound is a reversible inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the mycobacterial cell wall synthesis pathway.[1] Its potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis makes it a promising candidate for new combination therapies.[1][2]

Mechanism of Action: A Novel Approach to Inhibit M. tuberculosis

This compound targets a crucial step in the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3][4] By inhibiting the DprE1 enzyme, this compound disrupts the formation of this protective barrier, leading to bacterial cell death.[3][4] This mechanism is distinct from that of many existing anti-TB drugs, suggesting a low probability of cross-resistance.

First-line anti-TB drugs, in contrast, employ a range of mechanisms to combat the pathogen. Isoniazid primarily inhibits the synthesis of mycolic acids, another key component of the cell wall. Rifampicin targets RNA polymerase, thereby blocking transcription. Pyrazinamide disrupts membrane transport and energetics, while Ethambutol interferes with the synthesis of arabinogalactan, albeit at a different step than DprE1 inhibitors.

Synergistic Potential with First-Line Agents

While specific experimental data on the synergistic effects of this compound with first-line TB drugs is not yet available in published literature, studies on other DprE1 inhibitors, such as BTZ043 and Macozinone, have demonstrated synergistic or additive effects when combined with drugs like rifampicin and isoniazid. This suggests a strong potential for this compound to act synergistically with current standard-of-care drugs, which could lead to more effective treatment regimens with lower doses and reduced risk of drug resistance.

Comparative Performance Data

The following table summarizes the known in vitro activity of this compound and the first-line TB drugs against M. tuberculosis. It is important to note that the Minimum Inhibitory Concentration (MIC) can vary depending on the strain and experimental conditions.

DrugTargetMechanism of ActionMIC against H37Ra (µg/mL)
This compound DprE1Inhibition of arabinogalactan synthesis0.18[1][2]
Isoniazid InhAInhibition of mycolic acid synthesis0.02 - 0.06
Rifampicin rpoBInhibition of RNA synthesis0.05 - 0.2
Pyrazinamide pncADisruption of membrane energetics20 - 100 (at acidic pH)
Ethambutol embABInhibition of arabinogalactan synthesis1 - 5

Experimental Protocols for Synergy Assessment

The standard method for evaluating the synergistic potential of two antimicrobial agents is the checkerboard assay. This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

Checkerboard Assay Protocol
  • Preparation of Drug Solutions : Prepare stock solutions of this compound and the first-line TB drugs in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of this compound along the x-axis and the first-line drug along the y-axis. This creates a matrix of varying drug concentrations.

  • Inoculum Preparation : Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation : Add the bacterial inoculum to each well of the microtiter plate. Include wells with no drugs (growth control) and wells with no bacteria (sterility control).

  • Incubation : Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

  • Determination of MIC : The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI : The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results :

    • Synergy : FICI ≤ 0.5

    • Additive : 0.5 < FICI ≤ 1

    • Indifference : 1 < FICI ≤ 4

    • Antagonism : FICI > 4

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams are provided.

Synergy_Pathway cluster_DprE1_IN_9 This compound Action cluster_FirstLine First-Line Drug Action cluster_CellWall M. tuberculosis Cell Wall Synthesis DprE1_IN_9 This compound DprE1 DprE1 Enzyme DprE1_IN_9->DprE1 Inhibits Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Essential for Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Ethambutol Ethambutol Arabinogalactan_Emb Arabinogalactan Synthesis (Emb) Ethambutol->Arabinogalactan_Emb Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall RNA_Polymerase->Cell_Wall Protein Synthesis for Cell Wall Arabinogalactan_Emb->Cell_Wall Arabinogalactan->Cell_Wall Mtb_Death Bacterial Death Cell_Wall->Mtb_Death Disruption leads to

Caption: Mechanism of action of this compound and first-line TB drugs.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions (this compound & First-Line Drug) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_drugs->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Conclusion

This compound represents a promising new class of anti-TB agents with a novel mechanism of action. While direct evidence for its synergy with first-line drugs is pending, the potential for such interactions is high based on data from similar DprE1 inhibitors. The distinct targets of this compound and the current primary therapeutics provide a strong rationale for combination studies. Further in vitro and in vivo investigations are warranted to fully elucidate the synergistic potential of this compound and its role in future TB treatment regimens. Such studies will be critical in the development of more effective and shorter treatment options to combat the global threat of tuberculosis.

References

Safety Operating Guide

Proper Disposal of DprE1-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the DprE1 inhibitor, DprE1-IN-9, is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a benzothiazinone derivative suggests it should be handled as a potentially hazardous chemical.[1][2][3] Similar compounds in this class may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[2][3] Therefore, a conservative approach, treating this compound as a hazardous chemical waste, is recommended.

Quantitative Data Summary

In the absence of specific quantitative data for this compound, general laboratory chemical waste guidelines should be strictly followed. The following table outlines typical thresholds and parameters for chemical waste disposal.

ParameterGuidelineCitation
Solid Waste Container Limit Fill container to no more than 75% capacity to prevent spillage.[4]
Acutely Hazardous Waste (P-list) 1 quart of acutely hazardous waste is the maximum accumulation limit in a satellite accumulation area.[5]
Empty Container Rinsing Containers that held acutely hazardous waste must be triple-rinsed. The rinsate must be collected and treated as hazardous waste.[6]
pH of Aqueous Waste for Sewer Disposal Permissible pH range is typically between 5.5 and 10.5 for non-hazardous aqueous waste, subject to local regulations.[7]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound involves a multi-step process focused on segregation, containment, and clear labeling to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste : In the absence of a specific SDS, treat all this compound waste (solid compound, contaminated labware, and solutions) as hazardous chemical waste.

  • Segregate at the Source : Do not mix this compound waste with non-hazardous trash or other chemical waste streams.[8] Keep it separate from incompatible materials to avoid dangerous reactions.

Step 2: Solid Waste Disposal
  • Container Selection : Use a designated, leak-proof, and puncture-resistant container clearly labeled for solid chemical waste.[5] The container must be compatible with the chemical and have a secure lid.

  • Labeling : Attach a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The date when the first waste was added

    • The physical state (solid)

    • The associated hazards (e.g., "Toxic," "Irritant" - based on the assumed profile)

    • The name of the principal investigator and laboratory location.[8]

  • Accumulation : Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Disposal Request : Once the container is nearly full (no more than 75%), or if it has been accumulating for a year, arrange for pick-up by your institution's Environmental Health and Safety (EHS) department.[5]

Step 3: Disposal of Contaminated Labware and Sharps
  • Sharps : Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[4] This container should be clearly labeled as "Hazardous Waste - Sharps" and list "this compound" as the contaminant.

  • Non-Sharps Labware : Disposable labware (e.g., gloves, pipette tips, vials) contaminated with this compound should be placed in the designated solid chemical waste container.[4]

Step 4: Disposal of this compound Solutions
  • Aqueous Solutions : Do not pour this compound solutions down the drain.[8] Collect them in a designated, leak-proof container for liquid hazardous waste. The container must be appropriately labeled with the chemical name and concentration.

  • Organic Solvent Solutions : If this compound is dissolved in an organic solvent, it should be collected in a designated container for flammable or halogenated waste, depending on the solvent. Do not mix different types of solvent waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DprE1_IN_9_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_categorization Waste Categorization cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated assess_sds SDS Available? start->assess_sds treat_hazardous Treat as Hazardous Chemical Waste assess_sds->treat_hazardous No solid_waste Solid this compound treat_hazardous->solid_waste contaminated_sharps Contaminated Sharps treat_hazardous->contaminated_sharps contaminated_labware Contaminated Labware treat_hazardous->contaminated_labware liquid_waste This compound Solution treat_hazardous->liquid_waste solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container sharps_container Place in Labeled Chemically Contaminated Sharps Container contaminated_sharps->sharps_container contaminated_labware->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container saa Store in Satellite Accumulation Area solid_container->saa sharps_container->saa liquid_container->saa ehs_pickup Arrange EHS Pickup saa->ehs_pickup

Caption: Disposal workflow for this compound from generation to final pickup.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.